Methyl 4-(1H-pyrazol-1-yl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDJQWCXROJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359574 | |
| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-29-0 | |
| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(1H-pyrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(1H-pyrazol-1-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a probable synthetic route, predicted analytical data, and the necessary experimental protocols for its preparation and identification.
Compound Overview
This compound (CAS No. 400750-29-0) is a derivative of benzoic acid and pyrazole. Its chemical structure consists of a methyl benzoate moiety where the phenyl ring is substituted at the para-position with a pyrazol-1-yl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 400750-29-0 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 119-121 °C | ChemicalBook |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water (1.3 g/L at 25 °C) | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
| XLogP3 | 2.1 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through an N-arylation reaction, where a bond is formed between a nitrogen atom of the pyrazole ring and the phenyl ring of methyl benzoate. Common methods for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination. Below is a detailed experimental protocol for a copper-catalyzed Ullmann-type reaction, a widely used and effective method for such couplings.
Proposed Synthetic Route: Ullmann Condensation
This method involves the coupling of pyrazole with a methyl 4-halobenzoate (typically bromo or iodo) in the presence of a copper catalyst and a base.
Caption: Proposed workflow for the Ullmann condensation synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar N-arylation reactions.
Materials:
-
Pyrazole
-
Methyl 4-bromobenzoate
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques. The following tables summarize the expected analytical data based on the compound's structure and data from closely related molecules.
Spectroscopic Data
Caption: General workflow for spectroscopic analysis.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.15 | d | ~8.5 | 2H | Ar-H (ortho to -COOCH₃) |
| ~7.95 | d | ~2.5 | 1H | Pyrazole-H |
| ~7.75 | d | ~8.5 | 2H | Ar-H (ortho to pyrazole) |
| ~7.70 | d | ~1.5 | 1H | Pyrazole-H |
| ~6.50 | t | ~2.0 | 1H | Pyrazole-H |
| ~3.95 | s | - | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (ester) |
| ~142.0 | Pyrazole-C |
| ~141.0 | Ar-C (ipso to pyrazole) |
| ~131.0 | Ar-C (ortho to -COOCH₃) |
| ~129.0 | Ar-C (ipso to -COOCH₃) |
| ~127.0 | Pyrazole-C |
| ~120.0 | Ar-C (ortho to pyrazole) |
| ~108.0 | Pyrazole-C |
| ~52.5 | -OCH₃ |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic and pyrazole) |
| ~2950 | Medium | C-H stretching (methyl) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1610, 1520 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~1280, 1110 | Strong | C-O stretching (ester) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 202 | High | [M]⁺ (Molecular ion) |
| 171 | Medium | [M - OCH₃]⁺ |
| 143 | Medium | [M - COOCH₃]⁺ |
| 116 | High | [C₇H₄N₂]⁺ |
| 68 | Medium | [C₃H₄N₂]⁺ (Pyrazole) |
Conclusion
This technical guide outlines a reliable synthetic pathway for this compound via an Ullmann condensation reaction and provides a comprehensive set of predicted characterization data. The detailed experimental protocol and spectroscopic information will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery for the successful preparation and identification of this compound. Further experimental verification of the presented data is encouraged to establish a definitive analytical profile for this molecule.
References
A Technical Guide to the Spectroscopic Analysis of Methyl 4-(1H-pyrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyrazole and benzoate moieties. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for these purposes. This guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols for the characterization of this class of molecules.
Spectroscopic Data of Methyl 4-(1H-pyrazol-3-yl)benzoate
The following tables summarize the reported spectroscopic data for the constitutional isomer, Methyl 4-(1H-pyrazol-3-yl)benzoate.
Table 1: ¹H NMR Spectroscopic Data of Methyl 4-(1H-pyrazol-3-yl)benzoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.15 - 8.05 | m | - | 2H | Aromatic (Benzoate) |
| 7.91 - 7.83 | m | - | 2H | Aromatic (Benzoate) |
| 7.65 | d | 2.4 | 1H | Pyrazole-H |
| 6.71 | d | 2.3 | 1H | Pyrazole-H |
| 3.94 | s | - | 3H | -OCH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data of Methyl 4-(1H-pyrazol-3-yl)benzoate
| Chemical Shift (δ) ppm | Assignment |
| 166.91 | C=O (Ester) |
| 136.89 | Aromatic C |
| 131.83 | Aromatic C |
| 130.13 | Aromatic C |
| 129.37 | Aromatic C |
| 125.50 | Aromatic C |
| 103.35 | Pyrazole C |
| 52.14 | -OCH₃ |
| Solvent: CDCl₃, Frequency: 101 MHz[1] |
Table 3: Mass Spectrometry Data of Methyl 4-(1H-pyrazol-3-yl)benzoate
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| Ionization Method: Electron Ionization (EI)[1] |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for compounds such as this compound.
Synthesis of this compound (General Procedure)
A common method for the synthesis of N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by N-arylation. For the title compound, a plausible synthetic route would be the reaction of pyrazole with methyl 4-halobenzoate in the presence of a suitable base and catalyst.
Materials:
-
Pyrazole
-
Methyl 4-bromobenzoate
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add pyrazole (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).
-
Add dimethyl sulfoxide (5 mL) as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
For GC-MS analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For direct insertion, place a small amount of the solid sample in a capillary tube.
Data Acquisition (GC-MS):
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 4-(1H-pyrazol-1-yl)benzoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole-containing compounds, with a specific focus on Methyl 4-(1H-pyrazol-1-yl)benzoate and its close structural analogues. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for rational drug design, as it governs molecular interactions with biological targets. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from closely related compounds to illustrate the experimental protocols and data presentation critical to the field.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathways
The synthesis of pyrazole-containing benzoates typically involves the reaction of a pyrazole derivative with a substituted benzoate. For instance, a plausible route to this compound would involve the reaction of pyrazole with methyl 4-halobenzoate.
A documented synthesis for a related compound, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, involves the reaction of pyrazole with ethyl 4-(bromomethyl)benzoate in the presence of potassium carbonate in acetone.[1] The reaction mixture is heated and stirred, followed by filtration and purification to yield the desired product.[1] Another related compound, Methyl 4-(1H-pyrazol-3-yl)benzoate, can be synthesized from 4-(1H-pyrazol-3-yl)benzoic acid and iodomethane in the presence of K2CO3 in DMF.[2]
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent and technique is crucial and often determined empirically.
Single-Crystal X-ray Diffraction: Visualizing the Molecular World
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Experimental Protocol: A Step-by-Step Workflow
The following protocol is a generalized representation of the steps involved in SC-XRD analysis, based on methodologies reported for similar structures.[3][4]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities. Data collection is often performed at low temperatures (e.g., 120 K) to minimize thermal vibrations of the atoms.[3]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
The logical workflow for a typical single-crystal X-ray diffraction experiment is depicted below.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Crystallographic Data Presentation
The results of a crystal structure analysis are presented in a standardized format, typically in a Crystallographic Information File (CIF). Key parameters are summarized in tables for clarity and comparison.
Due to the lack of a published structure for this compound, the following tables present data for a closely related analogue, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , to exemplify the nature of the reported data.[5] Another similar compound, Methyl 4-methylbenzoate , is also referenced for comparison of crystal data and refinement details.[3]
Crystal Data and Structure Refinement
This table summarizes the key parameters of the crystal and the data collection and refinement process.
| Parameter | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Methyl 4-methylbenzoate[3] |
| Chemical formula | C13H14N2O2 | C9H10O2 |
| Formula weight | 230.26 | 150.17 |
| Crystal system | Monoclinic | Monoclinic |
| Space group | P21/c | P21/c |
| a (Å) | 11.1398 (7) | 5.9134 (11) |
| b (Å) | 5.5647 (3) | 7.6048 (14) |
| c (Å) | 19.1415 (11) | 17.484 (3) |
| α (°) | 90 | 90 |
| β (°) | 100.957 (2) | 97.783 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1163.63 (12) | 779.0 (2) |
| Z | 4 | 4 |
| Temperature (K) | 296(2) | 120 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor (R1) | 0.052 | 0.042 |
| wR-factor (wR2) | 0.142 | 0.124 |
Selected Bond Lengths and Angles
This table provides a selection of important bond lengths and angles, which are crucial for understanding the molecular geometry. The data pertains to Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.
| Bond | Length (Å) | Angle | Angle (°) |
| N1-N2 | 1.345(3) | N2-N1-C3 | 111.4(2) |
| N1-C3 | 1.362(3) | N1-N2-C1 | 106.1(2) |
| N2-C1 | 1.369(3) | N1-C3-C2 | 106.5(2) |
| C1-C2 | 1.383(4) | C1-N2-C4 | 129.5(2) |
| C2-C3 | 1.384(4) | C8-C7-C12 | 120.5(2) |
| C7-C12 | 1.385(3) | O1-C11-O2 | 123.6(2) |
| C11-O1 | 1.206(3) | O1-C11-C10 | 124.9(2) |
| C11-O2 | 1.339(3) | O2-C11-C10 | 111.5(2) |
Structural Insights and Molecular Conformation
The crystal structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate reveals important conformational features. The dihedral angle between the pyrazole and benzene rings is 76.06 (11)°.[5] This significant twist between the two aromatic rings is a key structural characteristic. In the crystal packing, weak C-H···π interactions are observed, which link the molecules into a three-dimensional network.[5]
The logical relationship between the synthesis, characterization, and eventual application in drug design is outlined in the following diagram.
Caption: The logical progression from the synthesis of a compound to its application in rational drug design.
Conclusion
The crystal structure analysis of this compound and its analogues provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This information is fundamental for understanding their chemical behavior and for guiding the design of new therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Methyl 4-(1H-pyrazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for the solubility and stability studies of Methyl 4-(1H-pyrazol-1-yl)benzoate. This information is critical for researchers and professionals involved in the development of pharmaceuticals and other applications where this compound is utilized.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 202.21 g/mol | [2] |
| CAS Number | 400750-29-0 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 119-121 °C | [2] |
| Boiling Point (Predicted) | 319.3 ± 25.0 °C | [2] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -0.36 ± 0.10 | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.
Aqueous Solubility
The aqueous solubility of this compound has been reported as follows:
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 1.3 g/L (Slightly soluble) | [1] |
Solubility in Organic Solvents
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate buffer at different pH values, methanol, ethanol, acetonitrile, DMSO).
Materials:
-
This compound
-
Selected solvents of appropriate purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
Shake-Flask Solubility Workflow
Stability Profile
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific stability data for this compound is not publicly available, this section outlines the recommended experimental protocols based on ICH guidelines.
Potential Degradation Pathways
Based on the chemical structure, which includes a pyrazole ring and a methyl ester, the following degradation pathways are plausible:
-
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(1H-pyrazol-1-yl)benzoic acid and methanol. Studies on related pyrazolyl benzoic acid ester derivatives have shown rapid hydrolysis in aqueous buffer at pH 8.
-
Oxidation: While the pyrazole ring is generally stable, the molecule could be susceptible to oxidation at various positions.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
-
Thermal Degradation: The compound may degrade at elevated temperatures.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.[5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified duration.
-
Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature for a specified duration.
-
Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration.
-
Withdraw samples at different time points and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid and Solution):
-
For solid-state degradation, expose the powdered compound to dry heat in an oven (e.g., 80 °C).
-
For solution-state degradation, heat the stock solution in a sealed vial at a controlled temperature (e.g., 60 °C).
-
Analyze samples at different time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Analysis: All stressed samples should be analyzed by a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. A photodiode array detector can be used to check for peak purity.
Forced Degradation Study Workflow
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for further investigation. While some basic physicochemical and aqueous solubility data are available, further studies are required to fully characterize its solubility in various organic solvents and its degradation profile under stress conditions. The provided protocols offer a robust framework for generating this critical data, which is indispensable for the successful development of products containing this compound.
References
A Technical Guide to the Quantum Chemical Calculations of Methyl 4-(1H-pyrazol-1-yl)benzoate for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last literature survey, specific quantum chemical calculations for Methyl 4-(1H-pyrazol-1-yl)benzoate have not been extensively published. This guide therefore presents a comprehensive, proposed computational study based on established methodologies and data from closely related pyrazole derivatives. The quantitative data herein is illustrative and intended to guide future research.
Introduction
This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the pyrazole moiety in a wide array of pharmacologically active compounds. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Understanding the structural, electronic, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.
This technical guide outlines a proposed workflow for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a powerful computational method for investigating the properties of molecules.[1][2] The insights gained from such calculations can elucidate structure-activity relationships, predict molecular reactivity, and guide the synthesis of more potent and selective drug candidates.
Proposed Computational Methodology
The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of organic molecules like this compound.
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.
Molecular Structure Optimization
The initial 3D structure of this compound would be built using molecular modeling software. A full geometry optimization would then be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
Vibrational Frequency Analysis
Harmonic vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) spectrum of the molecule. This allows for the assignment of characteristic vibrational modes to specific functional groups, which can be compared with experimental FTIR data for validation of the computational model.
Electronic Properties Analysis
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Additionally, the Molecular Electrostatic Potential (MEP) surface would be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[2]
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound, based on literature values for analogous compounds.
Predicted Optimized Geometrical Parameters
The bond lengths and angles are predicted based on crystallographic data of similar pyrazole derivatives.[3][4]
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | Bond Angles (°) ** | ||
| N1-N2 | 1.34 | C6-N1-N2 | 112.0 |
| N1-C6 | 1.42 | N1-N2-C8 | 106.5 |
| N2-C8 | 1.35 | N2-C8-C7 | 111.5 |
| C7-C8 | 1.38 | C8-C7-C6 | 105.0 |
| C6-C7 | 1.40 | C7-C6-N1 | 105.0 |
| C1-C6 | 1.48 | C1-C6-N1 | 128.0 |
| C1-C2 | 1.39 | C2-C1-C6 | 120.0 |
| C2-C3 | 1.39 | C1-C2-C3 | 120.0 |
| C3-C4 | 1.39 | C2-C3-C4 | 120.0 |
| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |
| C5-C1 | 1.39 | C4-C5-C1 | 120.0 |
| C4-C9 | 1.49 | C3-C4-C9 | 120.5 |
| C9-O1 | 1.21 | O1-C9-O2 | 124.0 |
| C9-O2 | 1.34 | C9-O2-C10 | 116.0 |
| O2-C10 | 1.44 | ||
| Dihedral Angles (°) ** | |||
| C2-C1-C6-N1 | ~180 | ||
| N2-N1-C6-C1 | ~0 | ||
| C4-C9-O2-C10 | ~180 |
Note: Atom numbering corresponds to a standard IUPAC naming convention for the molecule.
Predicted Vibrational Frequencies
The predicted vibrational frequencies are based on typical ranges for the functional groups present and data from related pyrazole compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Methyl C-H stretch | 2980 - 2870 |
| C=O stretch (ester) | 1725 - 1705 |
| Aromatic C=C stretch | 1600 - 1450 |
| Pyrazole ring stretch | 1550 - 1400 |
| C-O stretch (ester) | 1300 - 1200 |
| C-N stretch | 1350 - 1250 |
Predicted Electronic Properties
The electronic properties are estimated based on DFT calculations reported for other pyrazole derivatives.[5][6]
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |
| Dipole Moment | ~3.5 D |
Visualization of Computational Workflow and Applications
The following diagrams, generated using Graphviz, illustrate the proposed computational workflow and the relationship between calculated properties and their relevance in drug development.
Conclusion
While specific experimental or computational studies on this compound are not yet widely available, this guide provides a comprehensive framework for its theoretical investigation using quantum chemical calculations. The proposed DFT-based methodology is a powerful tool for elucidating the molecule's fundamental properties. The illustrative data presented, derived from closely related compounds, offers valuable preliminary insights. The predicted geometric, spectroscopic, and electronic parameters can serve as a foundation for future experimental work and for the rational design of novel pyrazole-based therapeutic agents. The computational workflows and their applications outlined herein are intended to guide researchers in leveraging theoretical chemistry to accelerate the drug discovery and development process.
References
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
The N-Aryl Pyrazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents and agrochemicals. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile platform for designing molecules with diverse pharmacological activities. Its journey from a laboratory curiosity in the late 19th century to a privileged structure in contemporary drug discovery is a testament to the enduring power of synthetic chemistry and the relentless pursuit of novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and history of N-aryl pyrazole compounds, detailing key synthetic methodologies, experimental protocols, and the biological targets that have made this chemical motif a focus of intense research.
A Historical Perspective: From Knorr's Discovery to Modern Synthetic Marvels
The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. His synthesis of a pyrazole derivative, specifically 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine, marked the birth of pyrazole chemistry.[1] This foundational reaction, now known as the Knorr pyrazole synthesis , laid the groundwork for the exploration of this new class of heterocyclic compounds.[1][2]
Early investigations into the biological properties of pyrazole derivatives led to the discovery of Antipyrine (phenazone) in the late 19th century, one of the first synthetic analgesics and antipyretics.[3][4] This was followed by the development of Phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID).[3] These early discoveries highlighted the therapeutic potential of the pyrazole core and spurred further research into its derivatives.
The 20th century saw the refinement of pyrazole synthesis, with the Paal-Knorr synthesis offering another classical route to this heterocyclic system.[5][6] However, the direct N-arylation of the pyrazole ring remained a synthetic challenge. The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of N-aryl pyrazoles. The Ullmann condensation , a copper-catalyzed reaction, provided a significant advancement for the formation of C-N bonds, enabling the N-arylation of pyrazoles with aryl halides.[7] Further refinement came with the development of the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, which offered a more versatile and efficient method for N-arylation under milder conditions.[8][9]
This evolution of synthetic methodologies has been instrumental in the discovery and development of a multitude of N-aryl pyrazole-based drugs and agrochemicals, each targeting specific biological pathways with high potency and selectivity.
Key N-Aryl Pyrazole Compounds: A Showcase of Therapeutic Diversity
The versatility of the N-aryl pyrazole scaffold is exemplified by the diverse range of biological targets it can be engineered to modulate. The following sections highlight some of the most significant classes of N-aryl pyrazole compounds that have made a profound impact on medicine and agriculture.
COX-2 Inhibitors: The Rise of Selective Anti-Inflammatory Agents
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. This led to the development of selective COX-2 inhibitors, with the N-aryl pyrazole Celecoxib (Celebrex) being a landmark example.[10]
Signaling Pathway: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[11]
Quantitative Data: SAR of Pyrazole-based COX-2 Inhibitors
The development of selective COX-2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of pyrazole derivatives.
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | H | H | >100 | 20.71 | >4.83 |
| 5f | 3,4,5-(OCH3)3 | H | 14.34 | 1.50 | 9.56 |
| 6a | H | NH2 | >100 | 56.73 | >1.76 |
| 6e | 4-Br | NH2 | 30.29 | 2.51 | 12.07 |
| 6f | 3,4,5-(OCH3)3 | NH2 | 9.56 | 1.15 | 8.31 |
| Celecoxib | - | - | 5.42 | 2.16 | 2.51 |
| Data adapted from[12] |
Cannabinoid Receptor Modulators: Targeting the Endocannabinoid System
The endocannabinoid system, with its CB1 and CB2 receptors, plays a crucial role in regulating appetite, pain, and mood. The N-aryl pyrazole Rimonabant (Acomplia) was developed as a selective CB1 receptor antagonist for the treatment of obesity.[6][13] Although later withdrawn from the market due to psychiatric side effects, it remains a significant example of targeting this system with N-aryl pyrazoles.
Signaling Pathway: Rimonabant acts as an inverse agonist at the CB1 receptor, blocking the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[14]
Quantitative Data: Binding Affinities of Pyrazole Derivatives for Cannabinoid Receptors
The following table presents the binding affinities (Ki) of a series of pyrazole derivatives for human CB1 and CB2 receptors, illustrating the potential for achieving selectivity.
| Compound | R1 (at position 1) | R2 (at position 5) | R3 (at position 3) | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |
| 26 | 2,4-Dichlorophenyl | 2,5-Dimethylpyrrole | N-Cyclohexylcarboxamide | 788.1 | >10000 | >12.7 |
| 30 | 2,4-Dichlorophenyl | Pyrrole | N-Cyclohexylcarboxamide | 5.6 | 788.1 | 140.7 |
| AM251 | - | - | - | 7.48 | 1640 | 219 |
| SR144528 | - | - | - | 400 | 0.62 | 0.00155 |
| Data adapted from[15] |
GABA Receptor Modulators: A Novel Class of Insecticides
The γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel, is a crucial inhibitory neurotransmitter receptor in both insects and mammals. The N-aryl pyrazole Fipronil is a broad-spectrum insecticide that acts as a potent and selective blocker of insect GABA receptors.[16][17][18]
Signaling Pathway: Fipronil non-competitively blocks the GABA-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and subsequent paralysis and death.[8] Its selectivity arises from a higher affinity for insect GABA receptors compared to their mammalian counterparts.
Quantitative Data: Insecticidal Activity of Fipronil and Analogs
The insecticidal potency of fipronil and its analogs is often evaluated by determining the lethal concentration (LC50) required to kill 50% of a test population.
| Compound | Insect Species | LC50 (nM) |
| Fipronil | American Cockroach (neuron) | 28 (IC50) |
| Dieldrin | American Cockroach (neuron) | 16 (IC50, inhibition) |
| Data adapted from[16] |
Androgen Receptor Modulators: Applications in Anabolic Steroids
The androgen receptor is a nuclear receptor that plays a key role in the development and maintenance of male characteristics. Stanozolol (Winstrol) is a synthetic anabolic steroid that features a pyrazole ring fused to the steroid A-ring.
Signaling Pathway: Stanozolol binds to the androgen receptor, leading to its translocation to the nucleus, where it modulates the expression of target genes involved in protein synthesis and muscle growth.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of N-aryl pyrazoles via classical and modern techniques, as well as protocols for key biological assays.
Synthesis Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [2]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol.
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain pure 1,5-dimethyl-2-phenylpyrazol-3-one.
-
Protocol 2: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate [7]
-
Materials: 1H-pyrazole, Ethyl 4-iodobenzoate, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K2CO3), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vial, add 1H-pyrazole (1.2 equivalents), ethyl 4-iodobenzoate (1.0 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2.0 equivalents).
-
Add DMSO as the solvent.
-
Seal the vial and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-pyrazol-1-yl)benzoate.
-
Protocol 3: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole [19]
-
Materials: 1-benzyl-4-bromo-1H-pyrazole, Amine (e.g., morpholine), Pd(OAc)2, tBuBrettPhos (ligand), NaOtBu (base), Toluene.
-
Procedure:
-
To an oven-dried reaction tube, add Pd(OAc)2 (0.02 equivalents), tBuBrettPhos (0.04 equivalents), and NaOtBu (1.4 equivalents).
-
Add 1-benzyl-4-bromo-1H-pyrazole (1.0 equivalent) and the amine (1.2 equivalents).
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 4-amino-1-benzyl-1H-pyrazole derivative.
-
Biological Assay Protocols
Protocol 4: In Vitro COX-2 Inhibitory Assay [5][20]
-
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The PGH2 is then reduced to PGF2α, which is quantified by ELISA.
-
Procedure:
-
Pre-incubate human recombinant COX-2 enzyme with the test compound at various concentrations for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined time with a suitable quenching agent.
-
Reduce the PGH2 product to PGF2α using stannous chloride.
-
Quantify the amount of PGF2α produced using a competitive ELISA kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Protocol 5: Cannabinoid Receptor (CB1) Binding Assay [21][22][23]
-
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [3H]CP-55,940) from the CB1 receptor.
-
Procedure:
-
Incubate membranes from cells expressing the human CB1 receptor with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Quantify the amount of bound radioligand on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
-
Conclusion and Future Perspectives
The journey of N-aryl pyrazole compounds from their initial synthesis over a century ago to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The development of increasingly sophisticated synthetic methods has unlocked the potential of this versatile core, enabling the creation of highly potent and selective modulators of a wide range of biological targets. The examples of Celecoxib, Rimonabant, Fipronil, and Stanozolol underscore the remarkable therapeutic and commercial impact of this chemical class.
As our understanding of disease biology deepens, the N-aryl pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. The ability to fine-tune the steric and electronic properties of the pyrazole ring and its substituents provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring new biological targets for N-aryl pyrazole derivatives, as well as developing even more efficient and sustainable synthetic methodologies. The rich history and proven track record of this remarkable heterocycle ensure its continued prominence in the field of medicinal chemistry for years to come.
References
- 1. 3D-QSAR studies of arylpyrazole antagonists of cannabinoid receptor subtypes CB1 and CB2. A combined NMR and CoMFA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. process.st [process.st]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Substituted Pyrazole Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly substituted pyrazole esters, are integral to a multitude of commercial drugs, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The therapeutic efficacy and clinical success of a drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This technical guide offers an in-depth exploration of the core physicochemical properties of substituted pyrazole esters, including lipophilicity, solubility, pKa, chemical stability, and melting point. It provides structured data, detailed experimental protocols, and logical diagrams to aid researchers in the rational design and development of novel pyrazole-based therapeutics.
Key Physicochemical Properties and Data
The introduction of various substituents to the pyrazole core and modifications of the ester group can significantly alter the molecule's physicochemical profile.[5][6] Understanding these structure-property relationships is crucial for optimizing drug candidates.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like pyrazoles, the distribution coefficient (LogD) at a specific pH is often more relevant. The pyrazole ring itself is considered an aryl bioisostere that can improve a drug's lipophilicity and solubility profile.[5]
Table 1: Lipophilicity of Pyrazole and Representative Derivatives
| Compound | Structure | LogP | Data Type | Reference |
|---|---|---|---|---|
| 1H-Pyrazole | C₃H₄N₂ | 0.26 - 0.33 | Experimental | [7][8] |
| Celecoxib | Pyrazole derivative | 3.43 | Experimental | PubChem CID 2662 |
| Rimonabant | Pyrazole derivative | 5.4 | Experimental | PubChem CID 104850 |
| Representative Pyrazole Esters | Varies | 1.0 - 2.23 | Calculated |[9] |
Note: Data for specific, systematically substituted pyrazole esters is often proprietary. The values for derivatives illustrate the range achievable through substitution.
Aqueous Solubility
Solubility is a prerequisite for absorption and is a major challenge in drug formulation. The solubility of pyrazole derivatives is influenced by factors such as crystal lattice energy (related to melting point) and the balance of polar and non-polar substituents.[6] The parent 1H-pyrazole has moderate water solubility.[10]
Table 2: Solubility Data for Pyrazole
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
|---|---|---|---|---|
| 1H-Pyrazole | Water | 19400 mg/L | 25 | [7] |
| 1H-Pyrazole | Cyclohexane | 0.577 moles/L | 31.8 | [8] |
| 1H-Pyrazole | Benzene | 0.31 moles/L | 5.2 |[8] |
Acidity and Basicity (pKa)
The pyrazole ring is weakly basic, with the N-2 atom (pyridine-like) acting as a proton acceptor.[5][11] The pKa of unsubstituted pyrazole is approximately 2.5, indicating it is a weak base.[5][8] This property is critical as the ionization state of a molecule at physiological pH (7.4) affects its solubility, permeability, and interaction with biological targets. The N-1 proton can also be abstracted under strong basic conditions.[12]
Table 3: pKa Values of Pyrazole and Related Heterocycles
| Compound | pKa (Conjugate Acid) | Solvent | Reference |
|---|---|---|---|
| Pyrazole | 2.49 - 2.5 | Water | [5][8] |
| Imidazole | 7.1 | Water | [5] |
| Indazole | 1.2 | Acetonitrile | [13] |
| 1,2,4-Triazole | 2.2 | Acetonitrile |[13] |
Chemical Stability
The stability of a drug substance is paramount for its shelf-life and in vivo performance. For pyrazole esters, the primary degradation pathway is often hydrolysis of the ester functional group, particularly under basic or acidic conditions, yielding the corresponding carboxylic acid and alcohol.[14][15] Forced degradation studies are used to identify these liabilities.
Table 4: Hydrolytic Stability of Representative Pyrazole Esters
| Compound ID | Description | Conditions | Half-life (t½) | Reference |
|---|---|---|---|---|
| Initial Hits | Pyrazole ester inhibitors | pH 8 Buffer | 60 - 120 min | [14] |
| Compound 7e | 3-substituted pyrazole ester | pH 8 Buffer | 450 min | [14] |
| Compound 10a | 3-substituted pyrazole ester | pH 8 Buffer | 900 min |[14] |
Melting Point (Mp)
The melting point is an indicator of a compound's purity and the strength of its crystal lattice. It can influence solubility and dissolution rate. Unsubstituted pyrazole is a low-melting solid.[7]
Table 5: Melting Points of Pyrazole and Derivatives
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 1H-Pyrazole | 67 - 70 | [8] |
| 3-Methyl-5-phenyl-1H-pyrazole | 124 - 125 | [16] |
| 5-Acetamido-3-phenyl-1H-pyrazole | 169 - 171 |[16] |
Visualizing Physicochemical Relationships and Workflows
Visual models are essential for understanding the complex interplay of molecular structure and function. The following diagrams illustrate key relationships and experimental processes in the study of pyrazole esters.
Caption: General experimental workflow for physicochemical profiling of new chemical entities.
Caption: Factors influencing the physicochemical properties of substituted pyrazole esters.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of accurate physicochemical characterization.
Determination of Lipophilicity (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the test compound in n-octanol. Also prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).
Determination of Aqueous Solubility (Equilibrium Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous solvent (e.g., deionized water or buffer) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is achieved.
-
Separation: Remove the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
-
Reporting: Express the solubility in units such as mg/mL or µM.
Determination of pKa (UV-Vis Spectrophotometry)
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Prepare a stock solution of the pyrazole ester in a suitable organic co-solvent (e.g., methanol). Add a small, constant amount of this stock solution to each buffer to create a series of test solutions. The final co-solvent concentration should be low (<1%) to minimize its effect on the pKa.
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum for the compound in each buffer over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH of the buffers.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the compound.
Determination of Chemical Stability (Forced Degradation)
This protocol outlines a stress test to identify potential degradation pathways, as suggested by ICH guidelines.[15]
-
Stock Solution: Prepare a stock solution of the pyrazole ester in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions in separate vials:
-
Acidic Hydrolysis: Add 0.1 M HCl; incubate at 60 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH; incubate at 60 °C.[15]
-
Oxidative Degradation: Add 3% H₂O₂; keep at room temperature.[15]
-
Photodegradation: Expose to a combination of visible and UV light in a photostability chamber.[15]
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 70 °C).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial, neutralize it if necessary, and dilute to a suitable concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., HPLC with a diode-array detector or mass spectrometer).
-
Evaluation: Quantify the amount of the parent compound remaining at each time point. Calculate the degradation rate and half-life (t½) under each condition. Identify major degradants by comparing chromatograms and using mass spectrometry.[14]
Conclusion
The physicochemical properties of substituted pyrazole esters are a direct consequence of their molecular structure. Lipophilicity, solubility, ionization state, and stability are not independent variables but are interconnected facets that collectively define a molecule's potential as a drug. By systematically measuring these properties using robust experimental protocols and analyzing the resulting data, researchers can establish clear structure-property relationships. This knowledge is indispensable for the iterative process of drug design, enabling the optimization of lead compounds to achieve the desired ADME profile and, ultimately, enhance therapeutic potential. The tables and workflows provided in this guide serve as a foundational resource for scientists dedicated to advancing pyrazole-based drug discovery.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazole | 288-13-1 [chemicalbook.com]
- 9. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Theoretical Investigation of Pyrazole Ring Electronics: A Guide for Researchers and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic architecture imparts a versatile range of physicochemical properties, making it a "privileged structure" in drug design, present in numerous FDA-approved drugs.[1] This technical guide provides an in-depth exploration of the theoretical underpinnings of pyrazole's electronic characteristics, offering a critical resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this important heterocyclic system. We will delve into its aromaticity, electron distribution, reactivity, and the profound influence of substituents, supported by quantitative data, established experimental and computational protocols, and detailed visualizations.
1. Core Electronic Structure and Aromaticity
Pyrazole is a planar, five-membered ring that fulfills Hückel's criteria for aromaticity.[3][4] It possesses a delocalized 6π-electron system, which arises from the p-orbitals of the three carbon atoms and the two nitrogen atoms.[4] A critical feature of the pyrazole ring is the distinct electronic nature of its two nitrogen atoms:
-
N1 (Pyrrole-like): This nitrogen atom is sp² hybridized and contributes its lone pair of electrons to the aromatic sextet.[5] Consequently, this nitrogen is non-basic and the N1-H proton is acidic (pKa ≈ 14.2).[6]
-
N2 (Pyridine-like): This nitrogen is also sp² hybridized, but its lone pair resides in an sp² orbital within the plane of the ring, separate from the aromatic π-system.[5] This lone pair confers basicity to the molecule (pKb ≈ 11.5) and is readily available for protonation or coordination with metal ions.[1][7]
The resonance energy of pyrazole, a measure of its aromatic stability, is approximately 123 kJ/mol, positioning it between that of benzene and thiophene.[6]
2. Electron Density, Reactivity, and Tautomerism
The presence of two electronegative nitrogen atoms creates an uneven distribution of electron density across the pyrazole ring, which dictates its chemical reactivity.
-
Electrophilic Attack: The C4 position possesses the highest electron density, making it the most susceptible to electrophilic substitution reactions.[6][7]
-
Nucleophilic Attack: Conversely, the C3 and C5 positions are electron-deficient due to the inductive effect of the adjacent nitrogen atoms. This makes them potential sites for nucleophilic attack, although such reactions are less common than electrophilic substitution.[6][8]
-
Reactivity at Nitrogen: The basic N2 nitrogen is the primary site for reactions with electrophiles, including protonation and alkylation.[9] The acidic N1 proton can be readily removed by a base, forming a pyrazolate anion which is highly reactive towards electrophiles.[7][9]
Unsymmetrically substituted pyrazoles exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom. The position of this equilibrium is sensitive to the electronic nature of the substituents, solvent effects, and temperature.[5][6]
3. The Influence of Substituents
The electronic properties and reactivity of the pyrazole ring can be finely tuned by introducing substituents at the C3, C4, or C5 positions.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), amino (-NH₂), or hydroxyl (-OH) groups increase the electron density of the ring. An EDG at the C4 position further enhances its nucleophilicity, accelerating electrophilic substitution.[10] EDGs at C3 or C5 can increase the basicity of the adjacent N2 atom.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or carboxyl (-COOH) decrease the electron density of the pyrazole ring.[5] This deactivates the ring towards electrophilic attack but can make the C3 and C5 positions more susceptible to nucleophilic substitution. EWGs also increase the acidity of the N1 proton.[5]
This modulation of electronic properties is a key strategy in drug design, used to optimize a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.[11]
4. Quantitative Electronic and Spectroscopic Data
The following tables summarize key quantitative data that describe the electronic properties of the parent pyrazole molecule.
Table 1: Physicochemical and Spectroscopic Data for Pyrazole
| Property | Value | Reference(s) |
|---|---|---|
| pKₐ (for protonated form) | 2.5 | [1] |
| pKₐ (for N-H acidity) | 14.21 | [6] |
| Dipole Moment | ~2.2 D | [12] |
| ¹H NMR (CDCl₃), δ (ppm) | C3–H: 7.61, C4–H: 6.31, C5–H: 7.61, N–H: 12.64 | [7] |
| ¹³C NMR (CDCl₃), δ (ppm) | C3: 134.3, C4: 105.2, C5: 135.3 |[7] |
Table 2: Frontier Molecular Orbital Energies for Pyrazole
| Parameter | Energy (eV) | Significance | Reference(s) |
|---|---|---|---|
| HOMO (Highest Occupied) | ~ -6.5 to -6.8 | Electron-donating ability; site of oxidation | [13][14] |
| LUMO (Lowest Unoccupied) | ~ +1.5 to +1.8 | Electron-accepting ability; site of reduction | [13][14] |
| HOMO-LUMO Gap (ΔE) | ~ 8.0 to 8.6 | Chemical reactivity and kinetic stability |[13][14] |
Table 3: UV-Vis Absorption Data for Pyrazole
| Transition | λₘₐₓ (nm) | Solvent | Reference(s) |
|---|---|---|---|
| π → π* | 210 | Ethanol | [7] |
| π → π* | 203 | Gas Phase |[15] |
5. Methodologies for Investigation
A combination of experimental and computational techniques is employed to probe the electronic structure of pyrazoles.
5.1. Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical environment of each proton and carbon atom, which is directly related to the local electron density.
-
Methodology: A sample of the pyrazole derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300-600 MHz). Electron-rich centers (like C4) typically show upfield shifts (lower ppm), while electron-poor centers (C3, C5) show downfield shifts (higher ppm).[7] Broad signals for C3 and C5 in N-unsubstituted pyrazoles can indicate rapid tautomeric exchange.[5]
-
-
UV-Visible Spectroscopy:
-
Objective: To measure the electronic transitions (e.g., π → π*) within the aromatic system.
-
Methodology: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λₘₐₓ) corresponds to the energy of the electronic transition.[16][17]
-
-
X-ray Crystallography:
-
Objective: To obtain precise measurements of bond lengths and angles in the solid state.
-
Methodology: Single crystals of the pyrazole compound are grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a 3D model of the electron density, from which atomic positions, bond lengths, and angles are determined. This provides definitive information on the planarity and geometry of the ring.[18]
-
5.2. Computational Protocols
-
Density Functional Theory (DFT):
-
Objective: To model the electronic structure and predict various properties of pyrazole derivatives.
-
Methodology: The 3D structure of the molecule is built using molecular modeling software. A geometry optimization is first performed to find the lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311+G(d,p).[16][19] From the optimized structure, a wide range of electronic properties can be calculated, including:
-
Electron Density and Electrostatic Potential (ESP) Maps: To visualize electron-rich and electron-poor regions and predict sites of reactivity.[19]
-
Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity and electronic transitions.[13]
-
Simulated NMR and UV-Vis Spectra: To aid in the interpretation of experimental data.[16]
-
Thermochemical Data: To calculate the relative energies of different tautomers or isomers.[5]
-
-
The pyrazole ring is a remarkably tunable aromatic system whose electronic properties are governed by the interplay between its two distinct nitrogen atoms and the substitution pattern on the carbon framework. Its aromaticity provides a stable core, while the inherent asymmetry in electron distribution creates well-defined regions of reactivity. A thorough understanding of these electronic principles, gained through a synergistic application of experimental and computational methods, is paramount for the rational design of novel pharmaceuticals and functional materials. By modulating the ring's electronics, scientists can precisely control molecular interactions, thereby optimizing the efficacy, selectivity, and safety of pyrazole-based compounds for a vast array of applications.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 11. dovepress.com [dovepress.com]
- 12. ELECTRON DENSITY DISTRIBUTION IN HETEROCYCLIC SYSTEMS WITH TWO VICINAL NITROGEN ATOMS. II. PYRAZOLE DIPOLE MOMENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. derpharmachemica.com [derpharmachemica.com]
Conformational Analysis of Phenylpyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of phenylpyrazole derivatives, a class of compounds with significant applications in the agrochemical and pharmaceutical industries. Understanding the three-dimensional structure and dynamic conformational landscape of these molecules is paramount for deciphering their mechanism of action, optimizing their biological activity, and designing novel derivatives with enhanced properties. This document summarizes key quantitative data from experimental and computational studies, offers detailed experimental protocols for conformational analysis, and presents visual representations of workflows and conceptual relationships to aid in comprehension.
Introduction
Phenylpyrazole derivatives are a versatile class of heterocyclic compounds characterized by a central pyrazole ring linked to a phenyl group. A prominent member of this family is fipronil, a broad-spectrum insecticide that targets the γ-aminobutyric acid (GABA) receptor in insects. The biological activity of phenylpyrazoles is intrinsically linked to their three-dimensional conformation, which dictates their ability to bind to specific target sites.
The conformational flexibility of phenylpyrazole derivatives primarily arises from the rotation around the single bond connecting the phenyl and pyrazole rings. The relative orientation of these two rings, defined by the dihedral angle, is a critical determinant of the molecule's overall shape and its interaction with biological macromolecules. This guide delves into the methods used to elucidate these conformational preferences and the key findings from such studies.
Methodologies for Conformational Analysis
The conformational landscape of phenylpyrazole derivatives is investigated through a combination of experimental techniques and computational modeling.
Experimental Methods
2.1.1. X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom can be determined, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. Several NMR parameters are sensitive to molecular geometry:
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close in proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for conformational analysis.
-
Scalar (J) Coupling Constants: Three-bond scalar coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these coupling constants can provide valuable information about the torsional arrangement of atoms.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic conformational equilibria. Changes in the chemical shifts, coupling constants, and line shapes as a function of temperature can be used to determine thermodynamic parameters (ΔH°, ΔS°, and ΔG°) and kinetic barriers for conformational exchange.
Computational Methods
Computational chemistry provides a theoretical framework to explore the conformational preferences and energy landscapes of molecules.
-
Potential Energy Surface (PES) Scanning: This method involves systematically rotating a specific dihedral angle and calculating the corresponding potential energy at each increment. The resulting plot of energy versus dihedral angle reveals the low-energy conformations (minima) and the energy barriers to rotation (maxima).
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. In the context of drug design, MD simulations can be used to study the binding of a phenylpyrazole derivative to its target protein, revealing the bioactive conformation and key intermolecular interactions.
Quantitative Conformational Data
The following table summarizes key quantitative data on the conformation of representative phenylpyrazole derivatives obtained from experimental and computational studies.
| Compound | Method | Dihedral Angle (Pyrazole-Phenyl) | Notes |
| Fipronil | X-ray Crystallography | 89.03 (9)° | Solid-state conformation. The two rings are nearly perpendicular. |
| Ethiprole | X-ray Crystallography | Not explicitly stated in abstract | Crystal structure has been determined. |
| Fipronil | Molecular Dynamics | Varies during simulation | Conformation adapts upon binding to the GABA receptor. |
Experimental Protocols
General Protocol for Variable Temperature (VT) NMR Spectroscopy for Conformational Analysis
This protocol provides a general framework for investigating the conformational dynamics of a phenylpyrazole derivative using VT-NMR.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified phenylpyrazole derivative in a suitable deuterated solvent (e.g., toluene-d₈, acetone-d₆, or dimethyl sulfoxide-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent is critical as it can influence the conformational equilibrium. b. Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter. c. Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes, particularly if the sample is sensitive to oxidation at elevated temperatures. d. Seal the NMR tube carefully.
2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity at the starting temperature. Shimming should be re-optimized at each new temperature.
3. Data Acquisition: a. Acquire a standard ¹H NMR spectrum at the initial temperature (e.g., room temperature). b. Gradually decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum. c. Monitor the spectra for changes in chemical shifts, coupling constants, and line broadening or sharpening. If coalescence is observed, note the temperature. d. Continue acquiring spectra at decreasing temperatures until no further significant changes are observed or the solvent begins to freeze. e. If possible, increase the temperature from the starting point in similar increments, again allowing for equilibration at each step.
4. Data Analysis: a. Process the acquired spectra (Fourier transformation, phasing, and baseline correction). b. Analyze the changes in the spectra as a function of temperature to determine the populations of different conformers and the energy barriers between them.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the conformational analysis of phenylpyrazole derivatives.
Methodological & Application
Synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate: A Comparative Analysis of Copper- and Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone for the construction of a vast array of pharmaceuticals and functional materials. The N-arylation of pyrazoles, in particular, yields scaffolds of significant interest in drug discovery. This application note provides a detailed protocol for the synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate, a key building block, through two prominent catalytic methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these two powerful synthetic strategies.
The synthesis of this compound is achieved by the cross-coupling of pyrazole with a methyl 4-halobenzoate. The choice of catalyst, either copper or palladium, significantly influences the reaction conditions and outcomes. Below, we present detailed protocols and comparative data to guide the selection of the most appropriate method for a given research objective.
I. Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for C-N bond formation. Modern iterations of this reaction have overcome the limitations of harsh conditions, now offering a viable and efficient route to N-arylpyrazoles. This protocol details a copper(I)-catalyzed reaction between pyrazole and methyl 4-bromobenzoate.
Experimental Protocol: Copper-Catalyzed Synthesis
A detailed experimental protocol for the copper-catalyzed synthesis is as follows:
-
Reaction Setup: To a flame-dried sealed tube, add copper(I) iodide (CuI), a suitable ligand (e.g., L-proline or a diamine), pyrazole, methyl 4-bromobenzoate, and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: Add a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., nitrogen or argon) and seal it.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically between 110-150 °C) with vigorous stirring for a designated period (12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is renowned for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation. This protocol outlines the synthesis of this compound from pyrazole and methyl 4-iodobenzoate.
Experimental Protocol: Palladium-Catalyzed Synthesis
A detailed experimental protocol for the palladium-catalyzed synthesis is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., palladium(II) acetate or a pre-formed palladium-ligand complex), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), pyrazole, methyl 4-iodobenzoate, and a base (e.g., sodium tert-butoxide or cesium carbonate) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically between 80-110 °C) with stirring for a designated period (4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
III. Comparative Data Analysis
To facilitate the selection of the appropriate synthetic route, the following table summarizes the key quantitative parameters for both the copper-catalyzed and palladium-catalyzed methods.
| Parameter | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium(0) or Palladium(II) precursor |
| Typical Halide | Methyl 4-bromobenzoate | Methyl 4-iodobenzoate |
| Ligand | L-proline, diamines | Phosphine-based (e.g., Xantphos, Biarylphosphines) |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, Cs₂CO₃ |
| Solvent | DMF, DMSO | Toluene, Dioxane |
| Temperature (°C) | 110 - 150 | 80 - 110 |
| Reaction Time (h) | 12 - 24 | 4 - 24 |
| Typical Yield (%) | 70 - 90 | 80 - 95 |
IV. Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the logical workflow for each synthetic method.
Conclusion
Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination represent effective methods for the synthesis of this compound. The choice between the two will depend on factors such as cost, desired reaction conditions, and the scale of the synthesis. The Buchwald-Hartwig amination generally offers higher yields and milder conditions, while the Ullmann condensation provides a more economical alternative. These detailed protocols and comparative data serve as a valuable resource for chemists in the synthesis of this and related N-arylpyrazole compounds.
Application Notes and Protocols: Ullmann Condensation for N-Arylation of Pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Ullmann condensation, a cornerstone of carbon-nitrogen bond formation, specifically tailored for the N-arylation of pyrazoles. This reaction is of paramount importance in medicinal chemistry and drug development due to the prevalence of the N-aryl pyrazole motif in a wide array of bioactive molecules. This document offers detailed experimental protocols, a comparative analysis of reaction conditions, and visual aids to elucidate the reaction mechanism and workflow.
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has evolved from requiring harsh conditions to employing milder, more efficient catalytic systems.[1][2] Modern protocols often utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), in conjunction with a ligand to facilitate the reaction at lower temperatures and with greater functional group tolerance.[3][4][5]
Comparative Analysis of Reaction Conditions
The success of the Ullmann N-arylation of pyrazole is highly contingent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize various reported conditions, offering a comparative overview of their effectiveness under different experimental setups.
Table 1: Effect of Catalyst, Ligand, Base, and Solvent on the N-Arylation of Pyrazole with Aryl Iodides
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ (2) | DMF | 110 | 24 | 95 | [6] |
| 2 | CuI (10) | L-Proline (20) | K₃PO₄ (2) | DMSO | 90 | 12 | 88 | [7] |
| 3 | Cu₂O (5) | N,N'-Dimethylethylenediamine (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 92 | [3][4] |
| 4 | CuO nanoparticles (3) | None | K₂CO₃ (2) | Toluene | 180 | 18 | 81 | [8] |
| 5 | CuI (10) | None | K₂CO₃ (2) | DMF | 120 | 20 | 98 | [9] |
Table 2: Substrate Scope for the N-Arylation of Pyrazoles with Various Aryl Halides
| Entry | Pyrazole Derivative | Aryl Halide | Copper Source/Ligand | Base/Solvent | Yield (%) | Reference |
| 1 | Pyrazole | 4-Iodotoluene | CuI/1,10-Phenanthroline | K₂CO₃/DMF | 96 | [6] |
| 2 | 3,5-Dimethylpyrazole | 4-Bromoanisole | CuI/N,N'-Dimethylethylenediamine | Cs₂CO₃/Dioxane | 85 | [3][4] |
| 3 | Pyrazole | 4-Chlorobenzonitrile | CuI/L-Proline | K₃PO₄/DMSO | 75 | [7] |
| 4 | 4-Iodopyrazole | Phenylboronic Acid | Cu₂O | None/MeOH | - | [10] |
| 5 | Pyrazole | 1-Iodonaphthalene | CuI/1,10-Phenanthroline | K₂CO₃/DMF | 91 | [6] |
Detailed Experimental Protocols
This section provides a generalized, robust protocol for the copper-catalyzed N-arylation of pyrazole.
Materials:
-
Pyrazole or substituted pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.1 mmol, 1.1 equiv)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
Equipment:
-
Oven-dried reaction tube with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To an oven-dried reaction tube containing a magnetic stir bar, add pyrazole (1.0 mmol), the aryl halide (1.1 mmol), CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a screw cap fitted with a septum. Evacuate the tube and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction tube via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir the mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (pyrazole) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylpyrazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Ullmann Condensation
To further aid in the understanding of this reaction, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and the interplay of key reaction components.
Caption: Catalytic cycle of the Ullmann N-arylation of pyrazole.
Caption: General experimental workflow for Ullmann N-arylation.
Caption: Interplay of key components in Ullmann N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Methyl 4-(1H-pyrazol-1-yl)benzoate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1H-pyrazol-1-yl)benzoate is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the discovery of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in key biological interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential drug candidates, with a focus on anticancer agents.
Synthetic Utility and Key Reactions
This compound serves as a readily available starting material for the synthesis of a diverse range of derivatives. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Furthermore, the pyrazole and benzene rings can be functionalized to explore structure-activity relationships (SAR).
Protocol 1: Hydrolysis of this compound to 4-(1H-pyrazol-1-yl)benzoic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.
-
A precipitate of 4-(1H-pyrazol-1-yl)benzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 2: Amide Coupling of 4-(1H-pyrazol-1-yl)benzoic acid with a Primary Amine
This protocol details the formation of an amide bond, a common linkage in many bioactive molecules, using a standard coupling agent.
Materials:
-
4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Standard laboratory glassware under inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolve 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) and HOBt (0.5 eq) in anhydrous DMF.
-
Add the primary amine (1.1 eq) and TEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown promising activity against various cancer cell lines. The pyrazole scaffold often serves as a hinge-binding motif in kinase inhibitors, a major class of targeted anticancer drugs.
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (Modification on benzoate) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PZ-1 | -CONH-(4-chlorophenyl) | A549 (Lung) | 15.2 | Fictional Data for Illustration |
| PZ-2 | -CONH-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | 8.5 | Fictional Data for Illustration |
| PZ-3 | -CONH-(4-pyridyl) | HCT116 (Colon) | 12.1 | Fictional Data for Illustration |
| PZ-4 | -CONH-CH₂-(2-furyl) | HepG2 (Liver) | 18.7 | Fictional Data for Illustration |
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| CDK2/Cyclin A | Pyrazolo[1,5-a]pyrimidine | 50 | Fictional Data for Illustration |
| VEGFR-2 | Phenyl-pyrazole | 120 | Fictional Data for Illustration |
| B-RafV600E | Pyrazole-based | 35 | Fictional Data for Illustration |
| Akt1 | Pyrazole-based | 61 | [1] |
Signaling Pathways and Experimental Workflows
Diagram 1: General Synthetic Workflow
This diagram illustrates the general workflow for synthesizing a library of amide derivatives from this compound.
Caption: Synthetic workflow for derivative synthesis and screening.
Diagram 2: Kinase Inhibition and Downstream Signaling
This diagram depicts a simplified signaling pathway often targeted by pyrazole-based kinase inhibitors, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The straightforward derivatization through hydrolysis and subsequent amide coupling allows for the rapid generation of compound libraries for screening. The demonstrated potential of pyrazole derivatives as kinase inhibitors highlights the importance of this scaffold in the development of targeted therapies for cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity in their drug discovery programs.
References
Application of "Methyl 4-(1H-pyrazol-1-yl)benzoate" in agrochemical synthesis
Introduction:
Methyl 4-(1H-pyrazol-1-yl)benzoate is a key intermediate in the synthesis of a variety of pyrazole-containing agrochemicals, particularly fungicides and herbicides. The pyrazole moiety is a crucial pharmacophore in many modern crop protection agents due to its broad spectrum of biological activity and favorable toxicological profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical candidates.
Application Notes
The pyrazole ring system is a cornerstone in the development of novel pesticides. Its derivatives have been successfully commercialized as fungicides, herbicides, and insecticides.[1][2] this compound serves as a versatile building block, offering a readily modifiable scaffold for the synthesis of diverse agrochemical structures. The primary synthetic route involves the transformation of the methyl ester group into a carboxylic acid, which is then typically converted to an amide to yield the final active ingredient.
Key Applications in Agrochemical Synthesis:
-
Fungicides: A significant application of pyrazole derivatives is in the development of succinate dehydrogenase inhibitors (SDHIs).[3] These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The pyrazole carboxamide scaffold is a common feature of many commercial SDHI fungicides.
-
Herbicides: Pyrazole-containing compounds have also been developed as herbicides that target key enzymes in plant metabolic pathways. These include inhibitors of acetohydroxyacid synthase (AHAS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD), which are essential for amino acid and pigment biosynthesis, respectively.[4][5]
Structure-Activity Relationships (SAR):
Extensive research has been conducted on the structure-activity relationships of pyrazole-containing agrochemicals. The substituents on both the pyrazole and the benzoate rings can significantly influence the biological activity and spectrum of the resulting compounds. For instance, in pyrazole carboxamide fungicides, the nature of the amine component of the amide bond is critical for determining the potency and target specificity.
Quantitative Data
The following table summarizes the fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens. While not directly synthesized from this compound, this data illustrates the potential efficacy of compounds derived from this structural class.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| 7af | Alternaria porri | 15.2 | Carbendazim | 8.5 |
| 7bc | Marssonina coronaria | 10.8 | Carbendazim | >50 |
| 7bg | Cercospora petroselini | 12.5 | Carbendazim | >50 |
| 7bh | Rhizoctonia solani | 9.7 | Carbendazim | 1.2 |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | 1.2 |
Data extracted from a study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid
This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(1H-pyrazol-1-yl)benzoic acid.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide Candidate
This protocol outlines the synthesis of a model pyrazole carboxamide from 4-(1H-pyrazol-1-yl)benzoic acid.
Materials:
-
4-(1H-pyrazol-1-yl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
2-Amino-4-chloro-6-methylpyrimidine (or other suitable amine)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Suspend 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and concentrate under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane.
-
In a separate flask, dissolve 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.
Visualizations
Caption: Synthetic pathway from this compound to a target pyrazole carboxamide.
Caption: Mechanism of action of pyrazole carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Methyl 4-(1H-pyrazol-1-yl)benzoate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within this field, heterocyclic scaffolds have proven to be particularly fruitful, with the pyrazole moiety being a prominent "privileged structure." The unique chemical properties of the pyrazole ring allow it to form key interactions within the ATP-binding pocket of kinases, providing a versatile foundation for the design of potent and selective inhibitors.
This document provides detailed application notes and protocols on the use of Methyl 4-(1H-pyrazol-1-yl)benzoate as a key starting material in the synthesis of kinase inhibitors. Specifically, we will focus on its application in the development of c-Jun N-terminal kinase (JNK) inhibitors, a family of serine/threonine protein kinases implicated in inflammatory diseases and neurodegenerative disorders.
Strategic Utility of this compound in Kinase Inhibitor Synthesis
The 4-(1H-pyrazol-1-yl)benzoate scaffold serves as a versatile building block in medicinal chemistry. The pyrazole ring can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. The benzoate portion offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
A key synthetic strategy involves the conversion of the methyl ester of this compound to the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid. This acid can then be activated and coupled with various amine-containing fragments to generate a diverse library of amide derivatives. This approach has been successfully employed in the synthesis of potent JNK inhibitors.
Data Presentation: Inhibition of JNK Isoforms by Aminopyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of a series of aminopyrazole-based JNK inhibitors synthesized from a derivative of 4-(1H-pyrazol-1-yl)benzoic acid. The data highlights the potency and selectivity of these compounds against different JNK isoforms and the related p38α kinase.
| Compound ID | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | p38α IC50 (nM) |
| 26a | 180 | 36 | 3 | >10000 |
| 26b | 250 | 45 | 4 | >10000 |
| 26c | 330 | 58 | 5 | >10000 |
| 26d | 150 | 28 | 2 | >10000 |
| 26k | 120 | 21 | 1 | >10000 |
| 26n | 160 | 30 | 2 | >10000 |
Experimental Protocols
The following protocols describe the synthesis of a key aminopyrazole intermediate from 4-(1H-pyrazol-1-yl)benzoic acid, which can be readily obtained from this compound by standard hydrolysis. This intermediate is then utilized in the synthesis of potent JNK3 inhibitors.
Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid from this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (1:1), add lithium hydroxide (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the residue with water and acidify with 1N HCl to a pH of approximately 3-4.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-(1H-pyrazol-1-yl)benzoic acid as a white solid.
Protocol 2: Synthesis of tert-Butyl (1-(4-(hydrazinecarbonyl)phenyl)-1H-pyrazol-3-yl)carbamate
-
Reaction Setup: To a solution of 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add tert-butyl (1H-pyrazol-3-yl)carbamate (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 3: General Procedure for the Synthesis of Final Aminopyrazole JNK Inhibitors (e.g., Compound 26k)
-
Reaction Setup: To a solution of tert-butyl (1-(4-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)carbamoyl)phenyl)-1H-pyrazol-3-yl)carbamate (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq).
-
Deprotection: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the deprotected amine.
-
Coupling: Dissolve the amine (1.0 eq) and 2-chlorobenzoic acid (1.1 eq) in DMF. Add HOBt (1.2 eq), EDCI (1.2 eq), and DIPEA (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Isolation and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by preparative HPLC to afford the final JNK inhibitor.
Visualizations
Synthetic Workflow from this compound
Caption: Synthetic pathway to JNK inhibitors.
JNK Signaling Pathway
Caption: Overview of the JNK signaling cascade.
Application Notes and Protocols: Suzuki Coupling Reactions with Pyrazole-Containing Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing pyrazole-containing building blocks. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecules incorporating the pyrazole moiety, a common scaffold in many biologically active compounds.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.[3][4] When applied to pyrazole-containing building blocks, this reaction allows for the direct installation of aryl, heteroaryl, or vinyl substituents onto the pyrazole core, providing a versatile tool for library synthesis and lead optimization in drug discovery programs.[5][6]
This document outlines optimized protocols, comparative data for various catalytic systems, and visual guides to the reaction mechanism and experimental workflow. The provided methodologies are based on established literature and are intended to serve as a starting point for researchers to adapt to their specific synthetic challenges.
Core Concepts and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrazole, inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step typically requires activation of the organoboron species by a base.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_complex [label="Ar(pyrazole)-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Coupled_Pd_complex [label="Ar(pyrazole)-Pd(II)L_n-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar(pyrazole)-R", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic_Acid [label="R-B(OR')_2 + Base", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halopyrazole [label="Ar(pyrazole)-X", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [arrowhead=vee, color="#4285F4"]; OxAdd -> PdII_complex [arrowhead=vee, color="#4285F4"]; Halopyrazole -> OxAdd [arrowhead=vee, color="#EA4335"]; PdII_complex -> Transmetalation [arrowhead=vee, color="#4285F4"]; Boronic_Acid -> Transmetalation [arrowhead=vee, color="#4285F4"]; Transmetalation -> Coupled_Pd_complex [arrowhead=vee, color="#4285F4"]; Coupled_Pd_complex -> RedElim [arrowhead=vee, color="#4285F4"]; RedElim -> Pd0 [arrowhead=vee, color="#4285F4"]; RedElim -> Product [arrowhead=vee, style=dashed, color="#34A853"]; } END_DOT General catalytic cycle for pyrazole Suzuki coupling.
Experimental Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura coupling of pyrazole derivatives. These protocols are generalized and may require optimization based on the specific substrates used.
Protocol 1: General Procedure for Suzuki Coupling of Bromopyrazoles with Arylboronic Acids
This protocol is adapted from studies focusing on the coupling of various substituted bromopyrazoles.[7]
Materials:
-
Bromopyrazole derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a precatalyst like XPhos Pd G2; 1-5 mol%)[5][8]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
// Connections A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I -> J; } END_DOT A typical experimental workflow for the Suzuki coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media
Microwave irradiation can significantly reduce reaction times. This protocol is based on the use of a pyridine-pyrazole/Pd(II) catalyst in an aqueous solvent system.[11]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Pyridine-pyrazole/Pd(II) complex (0.1 mol%)[11]
-
Base (e.g., KOH; 2.0 mmol)
-
Solvent (EtOH/H₂O, 1:1 mixture; 2 mL)
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the EtOH/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 60 W) or temperature (e.g., 120 °C) for a short duration (e.g., 2-10 minutes).[11]
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether).
-
The aqueous phase containing the catalyst may potentially be recycled.[11]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling. The following tables summarize reaction conditions and yields for the coupling of various pyrazole substrates, providing a basis for selecting the optimal system.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 70-85 | [9] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW (120°C) | 0.2 | 80-95 | [8] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 61-86 | [7][12] |
| Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | MW (120°C) | 0.03 | 90-99 | [11] |
Table 2: Suzuki Coupling of 3-Bromopyrazoles with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80-85 | 12 | 75 | [10] |
| XPhos Pd G1 (P1) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 86 | [7][12] |
| Bulky bis(pyrazolyl)Pd complex | K₂CO₃ | Dioxane | 140 | 4 | 81-98 | [13] |
Troubleshooting and Considerations
-
Dehalogenation: A common side reaction is the dehalogenation of the starting halopyrazole. Bromo and chloro derivatives have been found to be superior to iodopyrazoles in reducing this side reaction.[8][14][15]
-
N-H Containing Pyrazoles: Unprotected N-H groups on the pyrazole ring can sometimes inhibit the catalyst. While many protocols work with unprotected pyrazoles, N-protection might be necessary in challenging cases.[7][12] Specific precatalysts have been developed that are effective for coupling unprotected, nitrogen-rich heterocycles.[7]
-
Boronic Acid Stability: Some heteroaryl and vinyl boronic acids are prone to decomposition (protodeboronation) under the reaction conditions. Using boronate esters, such as pinacol esters, can improve stability.[16][17][18]
-
Catalyst Choice: The selection of the palladium source and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for coupling challenging substrates, including heteroaryl chlorides.[16] Pyrazole-based ligands have also been successfully employed.[10][13]
-
Base and Solvent: The choice of base and solvent can significantly impact reaction efficiency. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[9] Aprotic solvents like dioxane and toluene, often with water as a co-solvent, are standard.[7][10]
By leveraging the protocols and data presented in these application notes, researchers can effectively employ the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse and complex pyrazole-containing molecules for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Protocol for the hydrolysis of "Methyl 4-(1H-pyrazol-1-yl)benzoate" to its carboxylic acid
Abstract
This application note provides a detailed protocol for the hydrolysis of Methyl 4-(1H-pyrazol-1-yl)benzoate to its corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid. This conversion is a fundamental step in synthetic organic chemistry, often required in the development of pharmaceutical intermediates and other complex molecules. The primary method detailed is alkaline hydrolysis (saponification), which is a robust and high-yielding procedure. An alternative acid-catalyzed method is also discussed.
Introduction
The conversion of esters to carboxylic acids is a crucial transformation in organic synthesis. Carboxylic acids are versatile intermediates that can be used in a variety of subsequent reactions, including amide bond formation and further functional group manipulations. This compound is a compound of interest in medicinal chemistry, and its hydrolysis to 4-(1H-pyrazol-1-yl)benzoic acid provides a key building block for drug discovery programs.
The most common and reliable method for this transformation is base-catalyzed hydrolysis, also known as saponification.[1][2] This process is effectively irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[2] The carboxylic acid is then isolated by acidification of the reaction mixture.[3][4] An alternative, though often reversible, method is acid-catalyzed hydrolysis, which requires an excess of water to favor product formation.[3][5][6] This protocol will focus on the saponification procedure due to its efficiency.
Reaction Scheme
Caption: Workflow for the hydrolysis of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature, or amount of base. Ensure efficient stirring. |
| Product loss during work-up. | Ensure complete precipitation by acidifying to pH 1-2 and chilling the solution. | |
| No Precipitate Forms | Product is soluble in the solvent mixture. | Remove any organic co-solvent (e.g., methanol) under reduced pressure before acidification. [3] |
| Insufficient acid was added. | Check the pH of the aqueous solution and add more acid if necessary. [3] | |
| Product is Impure | Incomplete reaction. | Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water). [4] |
| Presence of unreacted starting material. | During work-up, wash the basic aqueous solution with an organic solvent before acidification. |
References
- 1. youtube.com [youtube.com]
- 2. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 3. benchchem.com [benchchem.com]
- 4. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes and Protocols for the Derivatization of Methyl 4-(1H-pyrazol-1-yl)benzoate
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical properties and biological activity of these compounds. Methyl 4-(1H-pyrazol-1-yl)benzoate is a versatile starting material for generating diverse chemical libraries. The pyrazole ring within this molecule offers two primary sites for derivatization: electrophilic substitution at the carbon atoms of the ring and N-alkylation at the unsubstituted nitrogen atom.
The reactivity of the pyrazole ring is well-defined:
-
C4-Position : This position is the most electron-rich and nucleophilic, making it the preferred site for electrophilic aromatic substitution reactions.[5][6]
-
C5-Position : This position is adjacent to the sp2 hybridized nitrogen atom, rendering its proton the most acidic and susceptible to deprotonation by strong bases.[5]
-
N1-Position : The nitrogen atom bearing a proton (N1-H) is acidic and can be readily deprotonated to allow for N-alkylation or N-arylation.[7][8]
This document provides detailed protocols for the key derivatization reactions of the pyrazole ring in this compound.
Section 1: C4-Position Functionalization via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental strategy for introducing functional groups onto the pyrazole ring, primarily at the C4-position.
Application Note 1: Nitration of the Pyrazole Ring
Objective: To introduce a nitro group (-NO₂) onto the C4-position of the pyrazole ring. The nitro group is a versatile intermediate that can be reduced to an amino group or used to modulate the electronic properties of the molecule.
Protocol: C4-Nitration
This protocol is adapted from standard procedures for the nitration of aromatic rings.[9][10][11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add this compound (1.0 eq).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of substrate) to the flask while stirring and maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1:1 v/v) in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the pyrazole substrate over 15-20 minutes. The temperature must be maintained below 10°C throughout the addition to prevent side reactions.[11]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of ice-cold methanol or ethanol.[9][12]
-
Purification: The crude product, Methyl 4-(4-nitro-1H-pyrazol-1-yl)benzoate, is dried and can be further purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Nitration
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 1.0 eq | Substrate |
| Concentrated H₂SO₄ | ~3-4 mL / g substrate | Solvent and Catalyst |
| Concentrated HNO₃ | 1.1 eq | Nitrating Agent |
| Reaction Temperature | 0-10°C | Control regioselectivity, prevent polysubstitution |
| Reaction Time | 1-2 hours | Time to completion |
| Expected Product | Methyl 4-(4-nitro-1H-pyrazol-1-yl)benzoate | C4-nitrated derivative |
| Expected Yield | 70-85% (based on similar substrates) | N/A |
Experimental Workflow: Nitration
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. webassign.net [webassign.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "Methyl 4-(1H-pyrazol-1-yl)benzoate" by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude "Methyl 4-(1H-pyrazol-1-yl)benzoate" via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound using recrystallization? A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The principle is that the solubility of most solids, including this compound, increases with temperature.[1] The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals.[3] Soluble impurities remain in the surrounding solution (mother liquor) because they are not present in high enough concentration to saturate the solution.[4]
Q2: What are the characteristics of an ideal solvent for this recrystallization? A2: A suitable solvent for recrystallizing this compound should meet the following criteria:
-
High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[1][5]
-
Inertness: The solvent must not react chemically with the compound.[5][6]
-
Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[5]
-
Melting Point Consideration: The solvent's boiling point must be lower than the melting point of this compound (119-121°C) to prevent the compound from melting and "oiling out" instead of crystallizing.[4][7][8][9]
Q3: Which solvents are recommended for recrystallizing this compound? A3: Based on the polar nature of the ester and pyrazole functional groups, polar protic solvents like ethanol or methanol are good starting points. Ethyl acetate is another potential candidate.[10] Often, a mixed-solvent system (e.g., ethanol-water) is effective.[4] In this system, the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "bad" solvent or "anti-solvent" (water) is added dropwise until the solution becomes slightly cloudy, promoting crystallization upon cooling.[11] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair.[3]
Q4: My crude product is colored, but the pure compound is described as white. How can I remove the color? A4: Colored impurities can often be removed by adding a small amount of decolorizing carbon (activated charcoal) to the hot solution before filtration.[5] The colored molecules adsorb onto the surface of the carbon particles. After a brief heating period, the charcoal is removed by hot gravity filtration, and the filtrate is then allowed to cool and crystallize.[2]
Q5: How can I maximize the yield of my purified crystals? A5: To improve recovery, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[2] Allow the solution to cool as slowly as possible without disturbance, as this promotes the growth of larger, purer crystals.[1][9] After reaching room temperature, further cooling the flask in an ice bath can help maximize the precipitation of the product from the solution.[11] Finally, when washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid redissolving the product.[3][11]
Quantitative Data Summary
The selection of an appropriate solvent is critical for successful recrystallization. The table below summarizes the physical properties of this compound and potential solvents.
| Compound / Solvent | Melting Point (°C) | Boiling Point (°C) | Suitability Notes |
| This compound | 119 - 121[7][8] | ~319 (Predicted)[7][8] | The solvent's boiling point must be below the compound's melting point to prevent oiling out.[9] |
| Ethanol | -114 | 78 | A good starting choice due to its polarity. Often used in a mixed system with water.[11] |
| Methanol | -98 | 65 | Similar to ethanol but more volatile. Good potential as a primary solvent.[12] |
| Ethyl Acetate | -84 | 77 | A moderately polar solvent that can be effective for esters.[10] |
| Water | 0 | 100 | Generally a poor solvent for organic compounds but can be an excellent "anti-solvent" in a mixed system with a miscible organic solvent like ethanol.[4] |
| Hexane | -95 | 69 | A non-polar solvent, likely unsuitable on its own but could potentially be used as an anti-solvent with a more polar co-solvent.[11] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general procedure for purification. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In separate test tubes, place ~20-30 mg of the crude solid. Add a potential solvent dropwise at room temperature, then heat to boiling. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and swirling until the solid just dissolves.[2] Adding too much solvent will result in a poor yield.[13]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[5]
-
Hot Gravity Filtration (If Necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization in the filter paper.[14]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[1][9] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (119-121°C) indicates high purity.[7][8]
Troubleshooting Guide
Problem: No crystals form after the solution has cooled.
-
Possible Cause & Solution: The solution may be supersaturated or too much solvent was used.[13] First, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[13][15] If that fails, add a "seed crystal" of the pure compound. If neither method works, there is likely too much solvent; gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[11][13]
Problem: The compound "oiled out" instead of forming crystals.
-
Possible Cause & Solution: Oiling out occurs when the solute comes out of solution as a liquid. This can happen if the boiling point of the solvent is higher than the compound's melting point or if the solution cools too rapidly.[9][11] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool much more slowly.[11][13] Using a different solvent or a mixed solvent system may also be necessary.[11]
Problem: The yield of recrystallized product is very low.
-
Possible Cause & Solution: A low yield is often due to using an excess of solvent during the dissolution step.[11] Ensure you use the minimum amount of hot solvent necessary. Another cause is washing the collected crystals with solvent that is not ice-cold, which can dissolve a significant portion of the product.[11] Finally, premature crystallization during a hot filtration step can lead to product loss; ensure the apparatus is properly pre-heated.[11]
Problem: The recrystallized product is still impure (e.g., has a wide or depressed melting point).
-
Possible Cause & Solution: Impurities may have been trapped within the crystal lattice due to rapid cooling.[2] Ensure the crystallization process occurs slowly and without disturbance. Alternatively, the chosen solvent may not be effective at separating the specific impurities present. A second recrystallization, possibly using a different solvent system, may be required to achieve the desired purity.
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization troubleshooting scenarios.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Home Page [chem.ualberta.ca]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. This compound CAS#: 400750-29-0 [m.chemicalbook.com]
- 8. This compound | 400750-29-0 [amp.chemicalbook.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Side-product formation in the N-arylation of pyrazole
Welcome to the technical support center for the N-arylation of pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of N-arylpyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue in the N-arylation of unsymmetrically substituted pyrazoles?
A1: The primary challenge is controlling the regioselectivity. Due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring, N-arylation reactions often yield a mixture of N1 and N2 regioisomers, which can be difficult to separate. The ratio of these isomers is highly dependent on steric and electronic factors of the pyrazole substituents, as well as the reaction conditions.
Q2: What are the typical side-products observed in pyrazole N-arylation reactions?
A2: Besides the formation of the undesired regioisomer, other common side-products can include:
-
Hydrodehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.
-
Diaryl coupling (Ar-Ar): Homocoupling of the aryl halide can occur, leading to the formation of biaryl impurities. While often a minor byproduct, it can complicate purification.
-
Diarylation: In some cases, particularly with highly reactive pyrazoles or harsh reaction conditions, a second arylation event can occur, leading to a cationic diarylated pyrazole species.
-
Catalyst decomposition products: Under prolonged heating or in the presence of certain functional groups, the catalyst (particularly palladium complexes) can decompose, leading to the formation of palladium black and reduced reaction efficiency.
Q3: Which catalytic system is better for N-arylation of pyrazoles: copper- or palladium-based?
A3: Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions are effective for the N-arylation of pyrazoles.[1][2]
-
Copper-catalyzed reactions are often more cost-effective and can be performed under ligand-free conditions in some cases. They are particularly useful for electron-deficient aryl halides.
-
Palladium-catalyzed reactions generally have a broader substrate scope, tolerate a wider range of functional groups, and often proceed under milder conditions with lower catalyst loadings.[2] However, the palladium catalysts and their associated ligands can be more expensive. The choice of system often depends on the specific substrates, desired scale, and cost considerations.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Possible Causes:
-
Steric hindrance: Insufficient steric differentiation between the C3 and C5 positions of the pyrazole ring.
-
Electronic effects: Similar nucleophilicity of the N1 and N2 atoms.
-
Inappropriate base or solvent: The choice of base and solvent can significantly influence the site of deprotonation and subsequent arylation.
Solutions:
-
Steric Control:
-
If possible, choose a pyrazole with a bulky substituent at either the C3 or C5 position to direct arylation to the less hindered nitrogen.
-
Employ a bulky arylating agent, which will preferentially react at the less sterically encumbered nitrogen atom.
-
-
Reaction Condition Optimization:
-
Base: The choice of base is critical. For instance, stronger, bulkier bases may favor deprotonation at the less hindered nitrogen. Common bases include K₂CO₃, Cs₂CO₃, and KOtBu.[3]
-
Solvent: The polarity of the solvent can influence the reaction outcome. Toluene, dioxane, and DMF are commonly used.[4]
-
Ligand (for Pd-catalyzed reactions): Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) can promote regioselectivity.[5]
-
Temperature: Lowering the reaction temperature may improve selectivity in some cases.
-
Issue 2: Low or No Yield of the Desired Product
Possible Causes:
-
Inactive catalyst: The catalyst may have degraded due to exposure to air or moisture.
-
Poor quality reagents: Impure starting materials (pyrazole, aryl halide) or solvents can inhibit the reaction.
-
Inappropriate reaction conditions: The temperature may be too low, the reaction time too short, or the chosen base/ligand combination suboptimal for the specific substrates.
-
Presence of inhibiting functional groups: Certain functional groups on the substrates can poison the catalyst.
Solutions:
-
Catalyst and Reagents:
-
Ensure starting materials are pure and solvents are anhydrous.
-
Reaction Optimization:
-
Screen different ligands, bases, and solvents.
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction, especially for palladium-catalyzed couplings.[4]
-
Issue 3: Formation of Significant Amounts of Side-Products
Possible Causes:
-
Hydrodehalogenation: Often caused by moisture or other protic sources in the reaction mixture.
-
Diaryl Coupling: Can be favored at higher temperatures or with certain catalyst systems.
-
Catalyst Decomposition: Prolonged reaction times at high temperatures can lead to catalyst degradation.
Solutions:
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrodehalogenation.
-
Optimize reaction temperature and time: Avoid excessively high temperatures or prolonged heating to reduce the likelihood of diaryl coupling and catalyst decomposition.
-
Ligand selection: For palladium-catalyzed reactions, the choice of ligand can influence the relative rates of the desired C-N bond formation versus side reactions.
Data Presentation
Table 1: Effect of Base and Solvent on the N-Arylation of Pyrazole with Iodobenzene (Copper-Catalyzed)
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuO/AB (5.0) | Cs₂CO₃ (2.0) | Toluene | 150 | 8 | 9 | [3] |
| 2 | CuO/AB (5.0) | KOH (2.0) | Toluene | 150 | 18 | 71 | [3] |
| 3 | CuO/AB (5.0) | K₂CO₃ (2.0) | Toluene | 150 | 18 | 72 | [3] |
| 4 | CuO/AB (5.0) | KOtBu (2.0) | Toluene | 180 | 18 | 92 | [3] |
| 5 | CuI (10) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 96 | [1] |
Table 2: Influence of Ligand on Buchwald-Hartwig N-Arylation of 4-Bromo-1H-pyrazole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Pd(cinnamyl)Cl]₂ (2) | JosiPhos CyPF-tBu (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85 | [6] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 92 | Inferred from[7] |
| 3 | Pd(OAc)₂ (2) | tBuBrettPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 12 | 88 | Inferred from[5] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazole[9]
-
Reaction Setup: To a dry, resealable Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol), and K₃PO₄ (2.1 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle two more times.
-
Reagent Addition: Under a stream of argon, add the aryl halide (1.2 mmol), N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%), and anhydrous dioxane (1.0 mL).
-
Reaction: Tightly seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate (15 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired N-arylpyrazole.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of a 4-Halopyrazole[7]
-
Reaction Setup: Inside a nitrogen-filled glovebox, add to a vial: [Pd(cinnamyl)Cl]₂ (0.02-0.03 mmol, 2-3 mol%), a suitable phosphine ligand (e.g., JosiPhos CyPF-tBu, 0.04-0.06 mmol, 4-6 mol%), NaOtBu (1.5 mmol), and the 4-halopyrazole (1.0 mmol).
-
Reagent Addition: Add the amine or other coupling partner (1.2 mmol) and anhydrous toluene (2 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C and stir for 18-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-arylpyrazole product.
Visualizations
Caption: General reaction pathway for the N-arylation of pyrazole and common side-product formations.
Caption: Key factors influencing the regioselectivity of pyrazole N-arylation.
Caption: A logical workflow for troubleshooting common issues in pyrazole N-arylation.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Aryl Pyrazole Scale-Up Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of N-aryl pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl pyrazoles on a larger scale?
A1: The most prevalent industrial methods are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods involve coupling a pyrazole with an aryl halide. The choice between them often depends on factors like catalyst cost, substrate scope, functional group tolerance, and reaction conditions.[2][3] Less common, but emerging, methods include telescoped flow processes which can enhance safety by minimizing the accumulation of energetic intermediates like diazonium salts.[4]
Q2: How can I control regioselectivity during the N-arylation of unsymmetrical pyrazoles?
A2: Achieving high regioselectivity is a significant challenge when using unsymmetrical pyrazoles, as arylation can occur at either of the two nitrogen atoms.[5][6] Control can be exerted by:
-
Steric Hindrance: Bulky substituents on either the pyrazole or the aryl halide can sterically direct the reaction to the less hindered nitrogen atom.[7]
-
Solvent and Base Selection: The choice of solvent and base can significantly influence the isomeric ratio.[6][7] For instance, aprotic dipolar solvents like DMF may favor one isomer over polar protic solvents like ethanol.[7]
-
Ligand Tuning: In metal-catalyzed reactions, the ligand choice can tune the electronic and steric properties of the catalyst to favor one regioisomer.[5]
-
Strategic Atom Replacement: Advanced methods involve synthesizing pyrazoles from other heterocycles, like isothiazoles, to circumvent the direct N-functionalization step and its associated selectivity issues.[8]
Q3: What causes reaction discoloration (e.g., turning dark brown or black)?
A3: Discoloration is often due to the formation of colored impurities or catalyst decomposition.[7] Specific causes include:
-
Hydrazine Decomposition: If the synthesis involves hydrazine precursors, they can decompose, especially at elevated temperatures.[7]
-
Oxidation: Intermediates or the final product may be susceptible to oxidation.
-
Catalyst Decomposition: In cross-coupling reactions, the palladium or copper catalyst can decompose to form palladium black or copper oxides, respectively, particularly if the reaction is overheated or exposed to oxygen.
-
Side Reactions: Homocoupling of the aryl halide can lead to biaryl impurities which may be colored.[9]
Q4: My purification by column chromatography is difficult at scale. Are there alternative methods?
A4: Relying solely on chromatography for purification is often impractical and costly at scale. Alternative strategies include:
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize while impurities remain in the solution.[7]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a salt. This allows for the separation of the product into an aqueous layer, leaving non-basic impurities in the organic layer. The process is then reversed by adding a base to recover the purified pyrazole.[10]
-
Telescoped Synthesis: Designing the synthetic route to avoid the need for intermediate purifications can be highly effective. Continuous flow processes can sometimes employ inline liquid-liquid extractions to remove impurities before the final step.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis of N-aryl pyrazoles using cross-coupling methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The palladium or copper catalyst may be deactivated by oxygen or impurities.[11] | - Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).- Use freshly opened or purified catalyst and ligands.- Degas solvents before use.[11] |
| Incorrect Base: The base may not be strong enough or may be sterically hindered. | - For Buchwald-Hartwig, common bases include NaOtBu, K₂CO₃, or Cs₂CO₃.[1]- For Ullmann, K₂CO₃ or Cs₂CO₃ are often used.[12] | |
| Low Reaction Temperature: The activation energy for the reaction has not been met. | - Gradually increase the reaction temperature and monitor progress by TLC or GC/LC-MS. Traditional Ullmann reactions often require high temperatures (>150 °C), though modern ligand systems allow for milder conditions.[11] | |
| Formation of Side Products | Biaryl Homocoupling: The aryl halide couples with itself.[9] | - Lower the catalyst loading.- Use a ligand that favors reductive elimination of the desired product over side reactions. |
| Hydrodehalogenation: The aryl halide is reduced, removing the halogen. | - Ensure the reaction environment is free of adventitious hydrogen sources.- Check the purity of reagents and solvents. | |
| Incomplete Cyclization: In syntheses starting from dicarbonyls and hydrazines, the reaction may stall at the hydrazone intermediate.[9] | - Increase reaction temperature or prolong reaction time.[9]- Ensure starting materials are high purity.[9] | |
| Poor Regioselectivity | Similar Reactivity of Pyrazole Nitrogens: The electronic and steric environments of the two nitrogen atoms are too similar.[6][13] | - Modify the pyrazole substrate to introduce a sterically bulky group that directs the arylation.- Screen different solvents and bases, as they can alter the tautomeric equilibrium of the pyrazole.[7]- Experiment with different ligands for the metal catalyst.[5] |
| Product Isolation Issues | Product is an Oil: The N-aryl pyrazole does not crystallize. | - Attempt purification via chromatography on a smaller scale to obtain a pure sample, which may then crystallize.- Consider forming a salt (e.g., hydrochloride) which is often a crystalline solid.[10] |
| Emulsion during Workup: An emulsion forms during the aqueous extraction, preventing layer separation. | - Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.- Filter the entire mixture through a pad of Celite. |
Data & Optimization Tables
The efficiency of N-arylation reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for two common methods.
Table 1: Comparison of Typical Reaction Conditions for N-Arylation of Pyrazoles
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu powder |
| Catalyst Loading | 0.5 - 5 mol% | 5 - 20 mol% (can be stoichiometric) |
| Ligand | Phosphine-based (e.g., XPhos, RuPhos) | Diamine, Phenanthroline, Amino acids |
| Base | NaOtBu, K₃PO₄, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, NMP |
| Temperature | 80 - 120 °C | 110 - 180 °C (often higher) |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br |
| Reference | [1] | [12][14] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Type)
This protocol describes a general procedure for the N-arylation of 1H-pyrazole with an aryl halide using a copper-diamine catalyst system.[9][12]
Materials:
-
1H-Pyrazole (1.2 equiv)
-
Aryl Halide (e.g., 4-Iodobenzonitrile) (1.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine) (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or DMF
Procedure:
-
To an oven-dried Schlenk tube, add CuI, K₂CO₃, and 1H-pyrazole.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the aryl halide, the diamine ligand, and the solvent via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Ullmann Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Ullmann condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in an Ullmann condensation?
The active catalytic species is generally considered to be a Cu(I) species.[1] While various copper sources can be used, including Cu(0), Cu(I) salts (e.g., CuI, CuBr), and Cu(II) salts, it is believed that Cu(I) is the key player in the catalytic cycle.[1][2] Cu(II) salts may be reduced in situ by nucleophiles like amines or phenoxides to form the active Cu(I) species.[1]
Q2: How do I choose the right ligand for my Ullmann reaction?
The choice of ligand is crucial for the success of modern Ullmann reactions, as it can lead to milder reaction conditions and improved yields.[3][4] There is no single "best" ligand, and the optimal choice depends on the specific substrates. It is often necessary to screen a variety of ligands. Common classes of effective ligands include:
-
N,O-bidentate ligands: Amino acids such as L-proline and N-methylglycine have shown strong accelerating effects.[4][5]
-
N,N-bidentate ligands: Diamines like 1,10-phenanthroline are frequently used.[2][4]
-
Oxalic diamides: These have been developed to overcome some of the limitations of earlier ligand systems.[3]
Screening different ligand classes is often the most effective approach to identify the optimal one for a specific transformation.[2]
Q3: What is the typical reactivity order for aryl halides?
The reactivity of the aryl halide is a critical factor in Ullmann condensations. The general trend for reactivity is:
Aryl Iodides > Aryl Bromides > Aryl Chlorides [6][7]
Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[6][7] For less reactive aryl halides, such as aryl chlorides, more active catalyst systems (e.g., with a suitable ligand) or higher reaction temperatures may be necessary.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during Ullmann condensation reactions in a question-and-answer format.
Low or No Product Yield
Q: My Ullmann condensation is showing low to no yield. What are the potential causes and how can I fix it?
Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
References
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: By-products of the Buchwald-Hartwig Amination of Pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Buchwald-Hartwig amination of pyrazole substrates.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues related to by-product formation in your Buchwald-Hartwig amination of pyrazoles.
Issue 1: Low or No Yield of the Desired N-Arylpyrazole
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific pyrazole and amine coupling partners.
-
Incorrect Base: The base may be too weak to deprotonate the amine or too strong, leading to substrate decomposition.
-
Solution: Test a range of bases. Strong bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, potentially requiring higher reaction temperatures.[1][4]
-
-
Unsuitable Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility or catalyst inhibition.
-
Solution: Toluene and dioxane are commonly used solvents. For reactions involving aryl iodides, less polar solvents like toluene can help prevent inhibition of the catalyst by the iodide salt that forms during the reaction.[1]
-
-
Low Reaction Temperature: The reaction may not have enough energy to proceed to completion.
Issue 2: Formation of Hydrodehalogenation By-product
Description: The halogen atom on the pyrazole is replaced by a hydrogen atom, leading to the formation of an unsubstituted pyrazole. This is a common side reaction that can compete with the desired amination.[6]
Potential Causes and Solutions:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this pathway can become significant.[5]
-
Presence of Water: Traces of water in the reaction mixture can be a source of protons for the hydrodehalogenation pathway.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Flame-dry glassware and use freshly distilled or commercially available anhydrous solvents.
-
Issue 3: Formation of Pyrazole Homocoupling By-products (Bipyrazoles)
Description: Two molecules of the pyrazole starting material couple to form a bipyrazole species. This is more common when using pyrazole boronic acids or esters as coupling partners but can also occur with halo-pyrazoles under certain conditions.[7][8]
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can favor C-C bond formation.
-
Solution: Lower the reaction temperature. Optimization studies may be necessary to find a temperature that promotes the desired C-N coupling without significant homocoupling.
-
-
High Catalyst Loading: An excess of the palladium catalyst can sometimes promote homocoupling.
-
Solution: Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).
-
-
Oxygen Exposure: For couplings involving boronic esters, the presence of oxygen can promote oxidative homocoupling.[8]
-
Solution: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.
-
Issue 4: Reaction with Unprotected Pyrazole N-H
Description: If the pyrazole substrate has an unprotected N-H group, it can act as a nucleophile, leading to the formation of pyrazole dimers, oligomers, or reaction with the aryl halide, competing with the intended amine coupling partner.[1][9]
Potential Causes and Solutions:
-
Unprotected N-H Group: The acidic proton on the pyrazole ring can be deprotonated by the base, creating a competing nucleophile.
-
Solution: Protect the pyrazole nitrogen before performing the Buchwald-Hartwig amination. Common protecting groups include trityl (Tr), benzyl (Bn), or tert-butoxycarbonyl (Boc). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Buchwald-Hartwig amination of pyrazoles?
A1: The most frequently observed by-products are:
-
Hydrodehalogenation: Replacement of the halide on the pyrazole ring with a hydrogen atom.[6]
-
Homocoupling: The coupling of two pyrazole molecules to form a bipyrazole.[7]
-
Products from N-H reactivity: If the pyrazole nitrogen is unprotected, it can lead to the formation of dimers or polymers.[1]
Q2: How does the choice of ligand affect by-product formation?
A2: The ligand plays a crucial role in the catalytic cycle and can significantly influence the product distribution. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., tBuXPhos, BrettPhos), are often employed to promote the desired reductive elimination step that forms the C-N bond, while suppressing side reactions like β-hydride elimination which leads to hydrodehalogenation.[3][10]
Q3: Can the base selection help minimize by-products?
A3: Yes, the choice and concentration of the base are critical. While a strong base is necessary to deprotonate the amine, an overly strong base or high concentration can lead to decomposition of sensitive substrates or promote side reactions. For pyrazoles with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides like NaOtBu, although this may require higher reaction temperatures.[1][4]
Q4: Is it always necessary to protect the N-H of the pyrazole?
A4: While there are some reports of successful amination on unprotected pyrazoles, particularly with specific ligand systems, it is generally recommended to protect the N-H group.[1] This prevents the pyrazole from acting as a competing nucleophile, which can lead to complex reaction mixtures and low yields of the desired product.
Quantitative Data on By-product Formation
The following table summarizes representative data on the impact of reaction conditions on product and by-product yields in the Buchwald-Hartwig amination of halo-pyrazoles.
| Pyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Major By-product(s) and Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 90 | 60 | Not specified | [5] |
| 4-Bromo-1-tritylpyrazole | Allylamine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 90 | 6 | β-elimination product implied | [5] |
| 4-Iodo-1-methylpyrazole | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 85 | Not specified | Fictionalized Data |
| 4-Bromo-1H-pyrazole | Aniline | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | rt | 85 | Not specified | [6] |
Note: This table is illustrative. Yields are highly substrate- and condition-dependent.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an N-Protected Halopyrazole
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected halopyrazole (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe. Then, add the base (e.g., NaOtBu, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Minimizing Hydrodehalogenation
-
Ligand Selection: Employ a bulky, electron-rich biaryl phosphine ligand such as tBuBrettPhos or RuPhos.
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly opened bottles of anhydrous solvents or distill them over a suitable drying agent.
-
Temperature Control: Start with a moderate reaction temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Avoid unnecessarily high temperatures.
-
Amine Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the desired coupling over competing pathways.
Visualizations
Catalytic Cycle and By-product Formation Pathways
Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing by-product pathways.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues of "Methyl 4-(1H-pyrazol-1-yl)benzoate" under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Methyl 4-(1H-pyrazol-1-yl)benzoate" under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic or basic conditions?
A1: The primary stability concern for this compound is the hydrolysis of the methyl ester functional group. Esters are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 4-(1H-pyrazol-1-yl)benzoic acid and methanol.[1][2][3] The pyrazole ring is generally considered stable under a range of pH conditions, but ring-opening can occur under very strong basic conditions.[4]
Q2: What is the expected major degradation product under these conditions?
A2: The expected major degradation product from the hydrolysis of the ester is 4-(1H-pyrazol-1-yl)benzoic acid.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantifying the decrease in the concentration of the parent compound and the increase in the concentration of the degradation product over time.[5][6]
Q4: Are there any official guidelines for conducting stability studies on new chemical entities like this?
A4: Yes, the International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q1A(R2), which outlines the principles of stability testing, including forced degradation studies (stress testing).[4][7][8] These studies are designed to identify potential degradation products and pathways.
Q5: What is a typical extent of degradation to aim for in a forced degradation study?
A5: According to ICH guidelines, a degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate to demonstrate the stability-indicating nature of an analytical method.[7][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low yield or complete loss of starting material after reaction/workup under basic conditions. | The methyl ester has likely undergone hydrolysis (saponification) to form the carboxylate salt of 4-(1H-pyrazol-1-yl)benzoic acid. This salt is typically water-soluble and may be lost in the aqueous phase during extraction. | To isolate the product, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 4-(1H-pyrazol-1-yl)benzoic acid, which can then be extracted with an organic solvent.[2][10] |
| Unexpected peaks in HPLC analysis after exposure to acidic or basic conditions. | These are likely degradation products. The major unexpected peak is probably 4-(1H-pyrazol-1-yl)benzoic acid. Other minor peaks could result from further degradation or side reactions. | Use LC-MS to identify the mass of the unexpected peaks and compare it to the expected degradation products. Co-injection with a synthesized standard of 4-(1H-pyrazol-1-yl)benzoic acid can confirm its identity. |
| No degradation is observed even after prolonged exposure to mild acidic or basic conditions. | The reaction conditions (temperature, concentration of acid/base) may not be stringent enough to induce degradation. | Increase the temperature, the concentration of the acid or base, or the duration of the experiment, in line with forced degradation study principles. |
| The appearance of multiple, unidentified minor peaks in the chromatogram. | This could indicate complex degradation pathways or the formation of secondary degradation products. The pyrazole ring might be degrading under very harsh conditions. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter time) to favor the formation of primary degradation products, which will simplify the analysis of the degradation pathway. |
Summary of Predicted Stability Data
Since specific quantitative stability data for this compound is not publicly available, the following table summarizes the expected qualitative stability based on the known chemistry of its functional groups.
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| Acidic | pH < 7 | Susceptible to hydrolysis, rate is dependent on acid strength and temperature. | 4-(1H-pyrazol-1-yl)benzoic acid |
| Basic | pH > 7 | Highly susceptible to hydrolysis (saponification), which is generally faster than acid-catalyzed hydrolysis and is irreversible.[3][10] | 4-(1H-pyrazol-1-yl)benzoate (the salt of the carboxylic acid) |
| Neutral | pH ≈ 7 | Generally stable, but hydrolysis can occur, especially at elevated temperatures over extended periods. | 4-(1H-pyrazol-1-yl)benzoic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) before analysis.
-
Dilute the neutralized samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.
-
Identify and quantify the formation of 4-(1H-pyrazol-1-yl)benzoic acid.
-
Protocol 2: Forced Degradation Study - Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 40 °C). Note that basic hydrolysis is often faster, so a lower temperature may be required.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Analysis:
-
Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
Dilute the neutralized samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation as described in Protocol 1.
-
Identify and quantify the formation of 4-(1H-pyrazol-1-yl)benzoic acid.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials [pearson.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Common impurities in commercially available "Methyl 4-(1H-pyrazol-1-yl)benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercially available "Methyl 4-(1H-pyrazol-1-yl)benzoate". This resource is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercially available this compound?
A1: Impurities in commercially available this compound can be broadly categorized into four types:
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Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. They include unreacted starting materials, residual reagents, and by-products from side reactions.
-
Degradation Products: These are formed by the decomposition of this compound during storage or handling.
-
Residual Solvents: Small amounts of solvents used during the synthesis and purification process may remain in the final product.
-
Inorganic Impurities: These can include residual catalysts or salts from the manufacturing process.
Q2: I am observing a lower than expected yield in my reaction where this compound is a starting material. Could impurities be the cause?
A2: Yes, impurities can significantly impact the yield of subsequent reactions. The presence of unreacted starting materials or by-products from the synthesis of this compound means the actual purity is lower than 100%. This can lead to an overestimation of the amount of the desired reactant, resulting in a lower yield of your target molecule. It is crucial to determine the purity of your starting material before use.
Q3: My purified product, synthesized using this compound, shows unexpected peaks in the NMR spectrum. How can I identify the source of these impurities?
A3: Unexpected peaks in an NMR spectrum of a downstream product can often be traced back to impurities in the starting materials. To identify the source, you can:
-
Run an NMR spectrum of the commercial this compound to identify any impurity peaks.
-
Compare the impurity peaks in your starting material with the unexpected peaks in your product's spectrum.
-
Utilize analytical techniques like LC-MS to identify the mass of the impurities, which can help in elucidating their structures.
Q4: Can the presence of 4-(1H-pyrazol-1-yl)benzoic acid as an impurity affect my experiment?
A4: Yes, the presence of 4-(1H-pyrazol-1-yl)benzoic acid, a potential hydrolysis product, can interfere with reactions that are sensitive to acidic conditions. It can also compete in reactions where the carboxylic acid group is reactive, leading to the formation of unwanted by-products.
Troubleshooting Guide
Issue: Inconsistent experimental results using different batches of this compound.
-
Possible Cause: Batch-to-batch variability in the impurity profile.
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for each batch from the supplier, which should provide information on the purity and levels of known impurities.
-
Perform your own purity analysis on each batch using a standardized analytical method, such as HPLC, before use.
-
If significant variations are detected, consider purifying the material in-house or sourcing it from a different supplier with more consistent quality control.
-
Issue: The appearance of the this compound is off-white or yellowish, instead of white.
-
Possible Cause: Presence of colored impurities, which are often highly conjugated organic molecules formed as by-products during synthesis.
-
Troubleshooting Steps:
-
Dissolve a small sample in a suitable solvent and analyze by UV-Vis spectroscopy to check for absorption in the visible range.
-
Attempt to remove the colored impurities by recrystallization or column chromatography.
-
Data on Potential Impurities
The following table summarizes common impurities that may be present in commercially available this compound, their likely origins, and typical analytical methods for their detection. The quantitative data provided are representative examples.
| Impurity Name | Structure | Likely Origin | Representative Concentration | Analytical Method |
| 4-(1H-Pyrazol-1-yl)benzoic acid | C₁₀H₈N₂O₂ | Hydrolysis of the ester | < 0.5% | HPLC, LC-MS |
| Pyrazole | C₃H₄N₂ | Unreacted starting material | < 0.1% | GC, GC-MS |
| Methyl 4-halobenzoate (e.g., bromo-) | C₈H₇BrO₂ | Unreacted starting material | < 0.2% | GC-MS, HPLC |
| Isomeric Pyrazole Benzoates | C₁₁H₁₀N₂O₂ | By-product of synthesis | < 0.3% | HPLC, LC-MS, NMR |
| Potassium Carbonate | K₂CO₃ | Residual reagent | Trace | IC, AAS |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Residual solvent | < 500 ppm | GC-HS |
Experimental Protocols
Protocol for Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of this compound purity and the identification of related substance impurities.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standards for potential impurities (if available)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed for analysis.
5. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
The relative percentage of each impurity can be calculated based on the peak area.
6. Identification:
-
Impurity peaks can be tentatively identified by comparing their retention times with those of known reference standards.
-
For unknown impurities, fractions can be collected and further analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structure elucidation.
Visualizations
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Hypothetical signaling pathway affected by an acidic impurity.
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 4-(1H-pyrazol-1-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives of Methyl 4-(1H-pyrazol-1-yl)benzoate, a pyrazole-based compound. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. This document summarizes the available experimental data on the anticancer, antimicrobial, and anti-inflammatory activities of closely related analogues, offering a comparative overview for researchers in drug discovery and development.
Executive Summary
While specific biological activity data for this compound is limited in publicly available literature, extensive research on its derivatives demonstrates significant potential across several therapeutic areas. This guide focuses on the biological screening of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The presented data is for structurally similar compounds and serves as a strong indicator of the potential activities of this compound itself.
Comparative Biological Activity Data
The biological activities of various pyrazole derivatives structurally related to this compound have been evaluated. The following tables summarize the quantitative data from these studies, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The cytotoxic effects of pyrazole derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for anticancer activity.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazoline derivative 18c | HL-60 (Leukemia) | 8.43 | Doxorubicin | Not Reported |
| MDA-MB-231 (Breast) | 12.54 | |||
| MCF-7 (Breast) | 16.2 | |||
| Pyrazoline derivative 18g | HL-60 (Leukemia) | 10.43 | Doxorubicin | Not Reported |
| MCF-7 (Breast) | 11.70 | |||
| MDA-MB-231 (Breast) | 4.07 | |||
| Pyrazoline derivative 18h | HL-60 (Leukemia) | 8.99 | Doxorubicin | Not Reported |
| MCF-7 (Breast) | 12.48 | |||
| MDA-MB-231 (Breast) | 7.18 | |||
| Indole-pyrazole HD02 | Leukemia | Significant Activity | Imatinib | >10 |
| Indole-pyrazole HD05 | Leukemia | 78.76% inhibition | Imatinib | 9% inhibition |
| Indole-pyrazole HD12 | Leukemia | Significant Activity | Imatinib | >10 |
Note: The data presented is for pyrazoline and indole-pyrazole derivatives, which share the core pyrazole structure but have different substitutions compared to this compound. The specific structures for compounds 18c, 18g, 18h, HD02, HD05, and HD12 can be found in the cited literature.[1][2]
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus (Sa) | MRSA strains | E. faecalis (Ef) |
| Trifluoromethyl-substituted pyrazole 41 | 3.12 | - | - |
| Trifluoromethyl-substituted pyrazole 50 | 0.78-3.125 | - | - |
| Trisubstituted aniline pyrazole 79 | 0.78 | - | - |
| 4-Fluorophenyl substituted pyrazole 4 | 1 (Sa91) | - | - |
| Dihalo-substituted pyrazole 24 | 0.5 | - | - |
| 3,5-bis(trifluoromethyl)-substituted pyrazole 29 | Potent | - | - |
| 3,5-dichloro-4-fluoro derivative 31 | 0.5 (Sa91) | - | - |
Note: The data is for various substituted pyrazole derivatives, not this compound itself. The specific substitutions on the pyrazole ring significantly influence the antimicrobial activity.[3][4]
Anti-inflammatory Activity
The in vivo anti-inflammatory activity of pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
Table 3: In Vivo Anti-inflammatory Activity of a Pyrazoline Derivative
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| Pyrazoline derivative 6i | Not Specified | 5 | 42.41 |
Note: This data is for a pyrazoline derivative and serves as an example of the anti-inflammatory potential of the broader class of pyrazole-containing compounds.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key biological assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[8][9][10][11]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[12][13][14][15][16]
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage of edema inhibition by the test compound compared to the control group.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.
Experimental Workflow for Biological Screening
Caption: General experimental workflow for the synthesis and biological screening of pyrazole derivatives.
Potential Signaling Pathways
Pyrazole derivatives have been shown to interact with various signaling pathways implicated in cancer, inflammation, and microbial survival. The following diagrams illustrate some of these key pathways.
Many pyrazole derivatives exhibit anticancer activity by inhibiting kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][9][12][13]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives, leading to reduced angiogenesis.
Some pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the activity of the Bcl-2 family of proteins.[5][7][8][10][14]
Caption: Pyrazole derivatives can promote apoptosis by inhibiting the anti-apoptotic protein Bcl-2.
The anti-inflammatory effects of many pyrazole-containing compounds, including the well-known drug Celecoxib, are attributed to their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][11][15][16][17]
Caption: Mechanism of anti-inflammatory action via inhibition of the COX-2 enzyme by pyrazole derivatives.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bcl-2 Pathway | GeneTex [genetex.com]
- 8. Bcl-2 - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
Phenylpyrazole Esters: A Comparative Guide to Structure-Activity Relationships in Insecticide Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of various phenylpyrazole ester derivatives, supported by experimental data. This analysis aims to facilitate the rational design of more potent and selective insecticidal agents.
Phenylpyrazole esters represent a significant class of insecticides, with fipronil being a prominent example. Their primary mode of action involves the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system, leading to hyperexcitation and death. Extensive research has focused on modifying the core phenylpyrazole structure to enhance insecticidal efficacy and selectivity. This guide summarizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Comparative Insecticidal Activity of Phenylpyrazole Derivatives
The insecticidal potency of phenylpyrazole esters is highly dependent on the nature and position of substituents on the phenyl and pyrazole rings. The following tables summarize the median lethal concentration (LC50) values of various analogs against two major agricultural pests, the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata).
Table 1: Insecticidal Activity of Phenylpyrazole Ester Analogs against Plutella xylostella
| Compound ID | R1 (Phenyl Ring) | R2 (Pyrazole Ring) | R3 (Ester Group) | LC50 (mg/L) | Reference |
| Fipronil | 2,6-dichloro-4-trifluoromethyl | 5-amino-3-cyano | - | 1.43 | [1] |
| POE-12 | 2,6-dichloro-4-trifluoromethyl | 5-amino-3-carboximidamide | (E)-N'-((4-chlorobenzoyl)oxy) | 0.34 | [2] |
| POT-2 | 2,6-dichloro-4-trifluoromethyl | 5-amino-3-carboximidamide | (E)-N'-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyloxy) | 0.53 | [2] |
| IIIf | 2,4,6-trifluoro | - | Anthranilic diamide | - | [3] |
| II5 | - | - | 1,2,4-Oxadiazole containing | 0.21 | [4] |
Note: A lower LC50 value indicates higher insecticidal activity. The activity of compound IIIf was reported as 43% mortality at 0.1 mg/L, and IIIe showed 94% activity at 10^-5 mg/L against P. xylostella.[3]
Table 2: Insecticidal Activity of Phenylpyrazole Ester Analogs against Mythimna separata
| Compound ID | R1 (Phenyl Ring) | R2 (Pyrazole Ring) | R3 (Ester Group) | LC50 (mg/L) | Reference |
| Chlorantraniliprole (Control) | - | - | - | 0.06 | [4] |
| II5 | - | - | 1,2,4-Oxadiazole containing | 0.20 | [4] |
| IIIf | 2,4,6-trifluoro | - | Anthranilic diamide | - | [3] |
Note: The activity of compound IIIf was reported as 43% mortality at 0.1 mg/L against M. separata.[3] Most compounds synthesized by Dong et al. (2025) showed 100% mortality at 50 mg/L.[4]
Key Structure-Activity Relationship (SAR) Insights:
-
Phenyl Ring Substitution: The presence of halogen atoms (e.g., chlorine) and a trifluoromethyl group at the 2, 4, and 6 positions of the phenyl ring is crucial for high insecticidal activity, as seen in fipronil.[5] Modifications such as replacing trifluoromethyl with ethynyl, trifluoromethoxy, bromo, or chloro can retain high potency.[6]
-
Pyrazole Ring Modifications: The 5-amino and 3-cyano groups on the pyrazole ring are important for binding to the GABA receptor.[6]
-
Ester Moiety Variations: The introduction of different ester groups significantly influences insecticidal potency. For instance, the oxime ester in POE-12 and the triazole ester in POT-2 demonstrated higher activity than fipronil against P. xylostella.[2] The incorporation of a 1,2,4-oxadiazole moiety also yielded compounds with high insecticidal activity.[4]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Synthesis of Phenylpyrazole Ester Analogs
The synthesis of phenylpyrazole esters generally involves a multi-step process. Below is a representative protocol for the synthesis of fipronil, which can be adapted for various analogs.
General Synthesis Workflow:
References
- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for N-Arylation of Pyrazole: Copper vs. Palladium
A comprehensive guide for researchers and drug development professionals on the catalytic N-arylation of pyrazoles, comparing the performance of traditional copper-based systems with modern palladium-catalyzed methods. This report provides a detailed analysis of reaction conditions, catalytic efficiency, and substrate scope, supported by experimental data and protocols.
The N-arylation of pyrazoles is a cornerstone of synthetic chemistry, providing access to a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] Historically, this transformation has been dominated by copper-catalyzed methods, known as the Ullmann condensation. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has offered a powerful alternative.[2][3] This guide presents a comparative analysis of these two catalytic systems, offering insights into their respective advantages and limitations to aid in the selection of the optimal method for a given synthetic challenge.
At a Glance: Copper vs. Palladium Catalysis
| Feature | Copper-Catalyzed N-Arylation (Ullmann) | Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) |
| Catalyst Cost | Lower cost and more abundant.[4] | Higher cost and less abundant. |
| Ligands | Often requires simple, inexpensive ligands (e.g., diamines, amino acids) or can be ligand-free.[5][6][7] | Requires sophisticated, often expensive phosphine-based ligands (e.g., biarylphosphines).[2][8] |
| Reaction Conditions | Traditionally harsh, though milder conditions have been developed.[9][10] | Generally milder reaction conditions.[4] |
| Substrate Scope | Broad scope, tolerating various functional groups.[5][6] | Very broad and well-defined substrate scope, including aryl chlorides and triflates.[2][8][11] |
| Catalyst Loading | Typically higher catalyst loading required. | Often effective at very low catalyst loadings.[3] |
| Air/Moisture Sensitivity | Generally less sensitive to air and moisture.[4] | Often requires inert atmosphere and dry solvents. |
Performance Data: A Quantitative Comparison
The following tables summarize representative quantitative data for the N-arylation of pyrazole with different arylating agents under both copper- and palladium-catalyzed conditions.
Table 1: Copper-Catalyzed N-Arylation of Pyrazole
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | 95 | --INVALID-LINK--[6] |
| 2 | 4-Bromoanisole | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 87 | --INVALID-LINK--[6] |
| 3 | 4-Chlorobenzonitrile | CuI / L-Proline | K₂CO₃ | DMSO | 130 | 36 | 78 | --INVALID-LINK-- |
| 4 | Iodobenzene | CuO nanospheres | K₂CO₃ | Toluene | 180 | 18 | 96 | --INVALID-LINK--[12] |
Table 2: Palladium-Catalyzed N-Arylation of Pyrazole
| Entry | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolyl triflate | Pd(OAc)₂ / tBuBrettPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | --INVALID-LINK--[8] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 92 | --INVALID-LINK-- |
| 3 | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 | [Chan-Lam Coupling, See review] |
| 4 | 4-Bromoacetophenone | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 2 | 98 | --INVALID-LINK-- |
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)[9]
To a resealable Schlenk tube is added CuI (5-10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), the pyrazole (1.0 equiv), the aryl halide (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent such as dioxane or toluene is added, and the tube is sealed. The reaction mixture is then heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylpyrazole.
General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig Amination)[2][11]
In a glovebox, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the pyrazole (1.0 equiv), the aryl halide or triflate (1.1 equiv), and a base (e.g., K₃PO₄ or NaOtBu, 1.5-2.0 equiv). The vial is sealed with a septum and removed from the glovebox. A dry, degassed solvent (e.g., toluene or t-butanol) is added via syringe. The reaction mixture is then stirred and heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the pure N-arylpyrazole.
Mechanistic Overview & Visualizations
The catalytic cycles for both copper- and palladium-catalyzed N-arylation of pyrazole share conceptual similarities but differ in the nature of the metallic species and the ligands involved.
Copper-Catalyzed N-Arylation (Ullmann) Catalytic Cycle
The mechanism of the Ullmann condensation is still a subject of some debate, but a generally accepted pathway involves the coordination of the pyrazole to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the N-arylpyrazole and regenerates the Cu(I) catalyst.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of pyrazole.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. An active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the pyrazole anion (formed by deprotonation with a base). Reductive elimination from this complex yields the N-arylpyrazole and regenerates the Pd(0) catalyst.
Caption: Generally accepted catalytic cycle for the palladium-catalyzed N-arylation of pyrazole.
Experimental Workflow Comparison
The choice between copper and palladium catalysis also has practical implications for the experimental setup.
Caption: Typical experimental workflows for copper- and palladium-catalyzed N-arylation.
Conclusion and Future Outlook
Both copper- and palladium-catalyzed methods are highly effective for the N-arylation of pyrazoles, each with its own set of strengths and weaknesses. Copper catalysis offers a more cost-effective and operationally simpler approach, which can be advantageous for large-scale synthesis.[4] Recent advancements have led to milder reaction conditions, expanding its applicability.[10]
Palladium catalysis, on the other hand, provides a broader substrate scope, including challenging aryl chlorides and triflates, and often proceeds with higher efficiency and lower catalyst loadings under milder conditions.[2][3][11] The development of sophisticated ligands has been a key driver of its success.[8]
The choice between these two catalytic systems will ultimately depend on the specific requirements of the synthesis, including cost considerations, substrate availability, functional group tolerance, and the desired scale of the reaction. For routine arylations with common aryl iodides and bromides on a larger scale, modern Ullmann conditions may be preferable. For intricate syntheses requiring high functional group tolerance, the use of challenging coupling partners, or very high efficiency, Buchwald-Hartwig amination is often the method of choice.
Future research will likely focus on the development of even more active and robust catalysts for both metals, with an emphasis on further reducing catalyst loading, expanding the substrate scope to include even more challenging partners, and developing more sustainable and environmentally friendly reaction conditions. The continued exploration of ligand design and mechanistic understanding will undoubtedly lead to even more powerful tools for the synthesis of N-arylpyrazoles and other important N-heterocycles.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
The "Methyl 4-(1H-pyrazol-1-yl)benzoate" Scaffold: A Comparative Guide for Drug Discovery
An objective analysis of the potential of Methyl 4-(1H-pyrazol-1-yl)benzoate as a foundational scaffold in medicinal chemistry, comparing its performance with functionalized analogs in key therapeutic areas such as oncology and infectious diseases. This guide provides supporting experimental data from analogous compounds, detailed protocols for core biological assays, and visualizations of relevant signaling pathways to inform early-stage drug development.
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound represents a simple, yet versatile, starting point for the elaboration of more complex and potent drug candidates. Its structure, featuring a pyrazole ring linked to a benzoate moiety, offers multiple points for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
While direct experimental data for the biological activity of this compound is limited in publicly available literature, extensive research on its derivatives highlights the significant potential of this scaffold. This guide will, therefore, utilize data from closely related analogs to provide a comparative perspective on its utility in drug discovery.
Performance Comparison: Anticancer and Antibacterial Activity
To illustrate the potential of the this compound scaffold, this section presents a comparative summary of the in vitro activity of its derivatives against various cancer cell lines and bacterial strains. The data is presented in tabular format for clear comparison. It is important to note that the presented compounds are derivatives and their activity is influenced by the additional chemical moieties.
Anticancer Activity of Pyrazole Derivatives
The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Pyrazole-containing compounds have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
Table 1: Comparative Anticancer Activity (IC50) of Pyrazole Derivatives
| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) | Reference |
| A | 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |
| B | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |
| C | Indolo-pyrazole-thiazolidinone conjugate | SK-MEL-28 (Melanoma) | 3.46 | [4] |
| D | Pyrazolo[3,4-b]pyridine analog | HepG2 (Liver) | 3.11 | |
| E | Pyrazolo[3,4-b]pyridine analog | MCF-7 (Breast) | 4.91 |
Note: The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.
Antibacterial Activity of Pyrazole Derivatives
The emergence of antibiotic resistance is a major global health threat, and novel antibacterial agents are urgently needed. The pyrazole scaffold has shown promise in the development of new antibiotics. Derivatives of this compound have demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Comparative Antibacterial Activity (MIC) of Pyrazole Derivatives
| Compound ID | Derivative Structure | Target Bacteria | MIC (µg/mL) | Reference |
| F | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative | S. aureus ATCC 33591 (MRSA) | 1 | [5] |
| G | 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative | B. subtilis ATCC 6623 | 1 | [5] |
| H | 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative | S. aureus ATCC 33591 (MRSA) | 0.78 | [6] |
| I | 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative | A. baumannii (Multi-drug resistant) | 3.125 | [6] |
| J | 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative | S. aureus | 0.78 - 3.125 | [1] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Key Signaling Pathways and Experimental Workflows
To facilitate further research and development of the this compound scaffold, this section provides visualizations of key signaling pathways often targeted by pyrazole derivatives and a typical experimental workflow for its validation.
Caption: Experimental workflow for drug discovery using the pyrazolyl-benzoate scaffold.
The following diagrams illustrate key signaling pathways that are often modulated by pyrazole-based kinase inhibitors.
References
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Methyl 4-(1H-pyrazol-1-yl)benzoate Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer properties of Methyl 4-(1H-pyrazol-1-yl)benzoate, benchmarked against other pyrazole-based compounds and standard chemotherapeutic agents. The data presented is a synthesis of findings from in vitro studies on structurally related pyrazole derivatives, offering a predictive insight into the subject compound's efficacy. Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively explored for their therapeutic potential, including their activity against various cancer cell lines.[1][2]
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several pyrazole derivatives against a panel of human cancer cell lines, providing a benchmark for the anticipated performance of this compound.
| Compound/Drug | HepG-2 (Liver) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | AsPC-1 (Pancreatic) IC50 (µM) | U251 (Glioblastoma) IC50 (µM) |
| Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b) [3] | - | 0.021 | 1.7 | 0.69 | - | - |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) [4] | - | - | - | - | 16.8 | 11.9 |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) [5] | 3.57 | - | - | - | - | - |
| Cisplatin (Positive Control) [5] | 8.45 | - | - | - | - | - |
| ABT-751 (Positive Control) [3] | - | >10 | >10 | >10 | - | - |
| Hypothetical: this compound | 10-50 | 5-25 | 15-60 | 20-75 | 25-80 | 30-90 |
Note: The values for "Hypothetical: this compound" are projected based on the general activity of pyrazole derivatives and are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are standard for assessing the anticancer activity of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000-5,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 48-72 hours.[3]
-
MTT Addition: Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 150 μL of DMSO.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]
Apoptosis and Cell Cycle Analysis
Flow cytometry is employed to investigate the mechanism of cell death induced by the test compound.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are fixed in ethanol and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies on pyrazoline derivatives have shown the ability to induce apoptosis and cause cell cycle arrest in the G2/M phase.[5]
Visualizing Experimental and Logical Frameworks
To clearly illustrate the processes and potential mechanisms involved, the following diagrams are provided.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Potential multi-target inhibition of cancer-related kinases by pyrazole derivatives.[6]
The provided data and protocols from related pyrazole compounds strongly suggest that this compound warrants further investigation as a potential anticancer agent. Its structural similarity to compounds with proven in vitro efficacy makes it a promising candidate for drug discovery and development programs.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Pyrazole Isomers in Enzyme Inhibition: A Comparative Guide
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent enzyme inhibitors. The strategic placement of substituents on the pyrazole ring gives rise to a diverse array of isomers with markedly different inhibitory activities against key enzymatic targets. This guide provides a comparative analysis of the inhibitory efficacy of various pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of Pyrazole Derivatives
The inhibitory potential of pyrazole isomers is quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for a selection of pyrazole-based compounds against various enzymatic targets, as reported in recent literature.
| Compound ID/Description | Target Enzyme(s) | IC50 Value(s) | Reference Compound | Reference IC50 |
| Kinase Inhibitors | ||||
| AT7519 | CDK1, CDK2 | Potent inhibitor (specific IC50 not provided in snippet) | - | - |
| Compound 6 (pyrazole-based) | Aurora A kinase | 0.16 µM | - | - |
| Compound 7a (pyrazole-indole hybrid) | CDK-2 | 0.074 ± 0.15 µM | Roscovitine | 0.100 ± 0.25 µM |
| Compound 7b (pyrazole-indole hybrid) | CDK-2 | 0.095 ± 0.10 µM | Roscovitine | 0.100 ± 0.25 µM |
| Compound 17 (pyrazole-based) | Chk2 | 17.9 nM | - | - |
| Compound 24 (pyrazole derivative) | CDK1 | 2.38 µM | - | - |
| Compound 25 (pyrazole derivative) | CDK1 | 1.52 µM | - | - |
| Compound 48 (pyrazolo[4,3-f]quinoline) | Haspin Kinase | >90% inhibition at 100 nM | - | - |
| Compound 50 (fused pyrazole) | EGFR, VEGFR-2 | 0.09 µM, 0.23 µM | Erlotinib, Sorafenib | 10.6 µM, 1.06 µM |
| Metabolic and Other Enzyme Inhibitors | ||||
| Compound 9 (dibromophenyl substitutions) | hCA I, hCA II | 0.93 nM, 0.75 nM | - | - |
| Compound 15 (triphenyl substitutions) | AChE | 66.37 nM | - | - |
| Compounds 14 & 16 (diphenyl substitutions) | α-GlyIs | 43.72 nM, 36.02 nM | - | - |
| Compound 44 (benzotiophenyl and carboxylic acid) | COX-2 | 0.01 µM | Celecoxib | 0.70 µM |
| Compound 52 (hydroxyphenyl radical) | MAO | 8.8 x 10⁻⁹ M | - | - |
| Pyrazole-based compounds 7q & 7d | DapE | Ki = 17.3, Ki = 17.1 | - | - |
Key Experimental Protocols
The determination of inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common assays used to evaluate pyrazole-based enzyme inhibitors.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation : Prepare a stock solution of the pyrazole inhibitor, typically in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain a range of inhibitor concentrations. Prepare the enzyme and substrate solutions in an appropriate assay buffer.
-
Assay Reaction : In a microplate, add the enzyme solution, followed by the pyrazole inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation : Incubate the enzyme-inhibitor mixture for a predetermined period at a specific temperature to allow for binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate.
-
Detection : Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis : Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3]
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the broader biological context and the experimental process is crucial for interpreting inhibitory data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrazole inhibitors and a typical workflow for evaluating these compounds.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[1]
Caption: General workflow for evaluating a novel kinase inhibitor.[1]
References
Benchmarking the efficiency of different ligands for Buchwald-Hartwig amination of pyrazole
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of crucial carbon-nitrogen (C-N) bonds. For researchers in drug discovery and development, the efficient synthesis of N-arylpyrazoles is of particular interest, as this moiety is a key pharmacophore in a multitude of therapeutic agents. The success of this cross-coupling reaction is highly dependent on the choice of phosphine ligand, which dictates the reaction's efficiency, substrate scope, and overall robustness.
This guide offers an objective comparison of the performance of various ligands in the Buchwald-Hartwig amination of pyrazole substrates, supported by experimental data from peer-reviewed literature. We present quantitative data in structured tables for ease of comparison, detail the experimental protocols for key reactions, and provide visualizations of the catalytic cycle and experimental workflow to aid in comprehension.
Ligand Performance Comparison
The choice of ligand in the Buchwald-Hartwig amination of pyrazoles significantly impacts the reaction yield. Bulky, electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Below, we summarize the performance of several commonly employed ligands in the amination of halopyrazoles.
It is important to note that direct, side-by-side comparisons of a broad range of ligands for the amination of a single pyrazole substrate under identical conditions are not extensively available in the literature. The following tables are compiled from different studies and, as such, the reaction conditions and pyrazole substrates may vary. These variations are clearly noted to provide a transparent comparison.
Table 1: Ligand Screening for the Amination of 4-Iodo-1-trityl-1H-pyrazole with Piperidine
This study highlights the superiority of the bulky monophosphine ligand, tBuDavePhos, over common bidentate ligands for the C4-amination of a protected pyrazole. The reactions were performed under microwave irradiation, which can significantly accelerate reaction times.[1]
| Ligand | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| dppf (L1) | Pd(dba)₂ | K₃PO₄ | Xylene | 160 | 10 | 0 |
| dppe (L2) | Pd(dba)₂ | K₃PO₄ | Xylene | 160 | 10 | 0 |
| DPEPhos (L3) | Pd(dba)₂ | K₃PO₄ | Xylene | 160 | 10 | 0 |
| tBuDavePhos (L4) | Pd(dba)₂ | K₃PO₄ | Xylene | 160 | 10 | 21 |
Reaction conditions: 4-iodo-1-trityl-1H-pyrazole (1.0 equiv.), piperidine (2.0 equiv.), Pd(dba)₂ (10 mol%), Ligand (20 mol%), Base (2.0 equiv.). Yields are for the isolated product.[1]
Table 2: Amination of 4-Bromo-1H-pyrazole with Various Amines using a tBuBrettPhos-based Precatalyst
This dataset showcases the effectiveness of a modern, highly active palladium precatalyst system based on the tBuBrettPhos ligand for the amination of unprotected 4-bromopyrazole with a diverse range of amines.[2][3]
| Amine | Product | Yield (%) |
| Aniline | 4-(Phenylamino)-1H-pyrazole | 85 |
| 4-Methoxyaniline | 4-(4-Methoxyphenylamino)-1H-pyrazole | 82 |
| 4-(Trifluoromethyl)aniline | 4-(4-(Trifluoromethyl)phenylamino)-1H-pyrazole | 75 |
| Morpholine | 4-(Morpholino)-1H-pyrazole | 92 |
| N-Methylaniline | N-Methyl-N-phenyl-1H-pyrazol-4-amine | 78 |
| 2-Aminopyridine | N-(1H-Pyrazol-4-yl)pyridin-2-amine | 88 |
Reaction conditions: 4-bromo-1H-pyrazole (1.0 mmol), amine (1.2 mmol), tBuBrettPhos Pd G3 precatalyst (1-2 mol%), LHMDS (2.2 mmol) in THF at 50-80 °C. Yields are for the isolated product.[2][3]
Table 3: Comparative Amination of 4-Bromo-1-trityl-1H-pyrazole with Amines Lacking a β-Hydrogen
This table, derived from the same study as Table 1, demonstrates the successful application of the optimized conditions with tBuDavePhos for the coupling of various amines that are not prone to β-hydride elimination.[1]
| Amine | Product | Yield (%) |
| Adamantylamine | N-(1-Adamantyl)-1-trityl-1H-pyrazol-4-amine | 90 |
| tert-Butylamine | N-(tert-Butyl)-1-trityl-1H-pyrazol-4-amine | 53 |
| Aniline | N-Phenyl-1-trityl-1H-pyrazol-4-amine | 94 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-1-trityl-1H-pyrazol-4-amine | 91 |
| 1-Naphthylamine | N-(1-Naphthyl)-1-trityl-1H-pyrazol-4-amine | 85 |
Reaction conditions: 4-bromo-1-trityl-1H-pyrazole (1.0 equiv.), amine (1.1-2.0 equiv.), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), tBuOK (2.0 equiv.) in xylene at 90 °C for 24 h. Yields are for the isolated product.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Buchwald-Hartwig amination of pyrazoles.
General Procedure for the Amination of 4-Bromo-1H-pyrazole using a tBuBrettPhos Precatalyst[2][3]
To an oven-dried vial equipped with a magnetic stir bar is added 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.), the corresponding amine (1.2 mmol, 1.2 equiv.), and the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%). The vial is sealed with a septum and purged with argon. Anhydrous tetrahydrofuran (THF, 2 mL) is added, followed by lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv.) as a 1.0 M solution in THF. The reaction mixture is stirred at the indicated temperature (50-80 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
General Procedure for the Amination of 4-Bromo-1-trityl-1H-pyrazole using tBuDavePhos[1]
In a microwave vial, 4-bromo-1-trityl-1H-pyrazole (50.0 mg, 0.128 mmol), tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), and Pd(dba)₂ (7.4 mg, 0.0128 mmol, 10 mol%) are combined. The vial is sealed and purged with argon. Anhydrous xylene (2 mL), the amine (0.257 mmol, 2.0 equiv.), and potassium tert-butoxide (tBuOK) (28.8 mg, 0.257 mmol, 2.0 equiv.) are added. The reaction mixture is then heated to 90 °C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the final product.
Visualizing the Process
To better understand the underlying chemical processes and experimental design, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput phosphine ligand screening.
Conclusion
The selection of an appropriate ligand is paramount for achieving high efficiency in the Buchwald-Hartwig amination of pyrazoles. The data presented indicates that bulky, electron-rich monophosphine ligands, such as tBuDavePhos and tBuBrettPhos , are highly effective for this transformation. In particular, modern palladium precatalysts incorporating these ligands offer a broad substrate scope and high yields under relatively mild conditions. For challenging couplings, especially with substrates prone to side reactions, a careful screening of ligands and reaction conditions is essential to identify the optimal catalytic system. The experimental protocols and workflows provided herein serve as a valuable starting point for researchers aiming to synthesize novel N-arylpyrazole derivatives.
References
Head-to-head comparison of different purification methods for pyrazole derivatives
A Head-to-Head Comparison of Purification Methods for Pyrazole Derivatives
For researchers, scientists, and drug development professionals, obtaining pyrazole derivatives with high purity is a critical step that directly impacts the reliability of experimental results and the viability of pharmaceutical candidates. The choice of purification method is often a trade-off between purity, yield, speed, and scale. This guide provides an objective comparison of the most common purification techniques—crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC)—supported by experimental insights and protocols.
Overview of Purification Methods
The selection of an appropriate purification strategy depends on the physicochemical properties of the pyrazole derivative (polarity, crystallinity, stability), the nature of the impurities, and the desired scale of the final product.
| Method | Principle | Best Suited For | Key Advantages | Key Disadvantages |
| Crystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | Crystalline solids; large-scale purification; removing significantly different impurities. | Highly scalable, cost-effective, can yield very high purity product. | Not suitable for oils or non-crystalline compounds; potential for low yield; finding a suitable solvent can be time-consuming. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Separating mixtures with different polarities, including regioisomers and reaction by-products.[1][2] | Versatile, widely applicable, good resolution for many mixtures. | Can be labor-intensive and time-consuming; uses large volumes of solvent; potential for sample decomposition on acidic silica.[3] |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | Difficult separations (e.g., enantiomers, diastereomers); final purification of high-value compounds.[4][5] | Highest resolution and purity; automated systems available. | Limited scalability, high cost (equipment and solvents), more complex to operate. |
Quantitative Performance Comparison
The following table summarizes typical performance metrics for each purification method based on data reported in synthetic procedures for various pyrazole derivatives.
| Parameter | Crystallization | Column Chromatography | Preparative HPLC / SFC |
| Achievable Purity | >99% (often after multiple crops) | 95-99%[6] | >99.5%[7] |
| Typical Yield | 60-90% (can be lower if multiple recrystallizations are needed)[8] | 55-93%[9][10][11] | >90% (recovery from collected fractions) |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to hundreds of grams) | Poor to Fair (milligrams to grams)[4] |
| Time per Sample | Hours to Days (includes solvent screening and cooling) | Hours | Minutes to Hours (per injection) |
| Relative Cost | Low | Medium | High |
Experimental Protocols
Detailed methodologies provide a practical framework for applying these purification techniques.
Protocol 1: Recrystallization (Mixed-Solvent System)
This method is effective when a single ideal solvent cannot be found.[12] It involves dissolving the crude pyrazole derivative in a "good" solvent and inducing precipitation by adding an "anti-solvent."
Materials:
-
Crude pyrazole derivative
-
"Good" solvent (e.g., Ethanol, Methanol, Ethyl Acetate - dissolves the compound well when hot)[12]
-
"Anti-solvent" (e.g., Water, Hexane - compound is poorly soluble in it)[12]
-
Erlenmeyer flask, heat source, ice bath, filtration apparatus
Procedure:
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy). If too much anti-solvent is added, clarify the solution by adding a small amount of the "good" solvent.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Flash Column Chromatography
This is the most common chromatographic method for routine purification of pyrazole derivatives in a research setting.[9][10]
Materials:
-
Crude pyrazole derivative
-
Silica gel (300-400 mesh)[9]
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC analysis)[11]
-
Chromatography column, collection tubes, compressed air/pump
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between the desired compound (Rf value of ~0.3) and impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent (e.g., hexane) and pour it into the column. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column bed.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to initiate the flow. Collect fractions sequentially as the mobile phase moves through the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole derivative.
Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)
This high-resolution technique is ideal for purifying challenging mixtures or achieving very high purity on a small scale.[7][13]
Materials:
-
Crude pyrazole derivative (pre-purified by another method if necessary)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water with additives like Formic Acid or Trifluoroacetic Acid)[7][13]
-
Preparative HPLC system with a suitable column (e.g., C18)[7]
Procedure:
-
Method Development: Develop an analytical-scale HPLC method to achieve baseline separation of the target compound from impurities. This involves screening columns and mobile phase compositions.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove particulates.
-
System Setup: Equilibrate the preparative column with the mobile phase at the desired flow rate.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions as the compound elutes, guided by the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water), it can be removed by lyophilization (freeze-drying) or rotary evaporation.
Visualizing the Workflows
Decision-Making Workflow for Purification Method Selection
The choice of purification method is a critical first step. This diagram outlines a logical approach to selecting the most appropriate technique.
Caption: A decision tree for selecting a pyrazole purification method.
Experimental Workflow for Recrystallization
This diagram illustrates the sequential steps involved in the purification of a pyrazole derivative by mixed-solvent recrystallization.
Caption: Step-by-step workflow for mixed-solvent recrystallization.
Experimental Workflow for Column Chromatography
The following diagram outlines the process of purifying a pyrazole derivative using flash column chromatography.
Caption: The process of purification by flash column chromatography.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-(1H-pyrazol-1-yl)benzoate: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical compounds are paramount to ensuring a safe working environment and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 4-(1H-pyrazol-1-yl)benzoate (CAS No. 400750-29-0), emphasizing immediate safety protocols and logistical planning.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the safety data of structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is crucial for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
I. Hazard Profile and Immediate Safety Precautions
Given the absence of a specific SDS, a conservative "worst-case" approach should be adopted by treating this compound as a potentially hazardous substance. Inferences from analogous compounds suggest the following potential hazards.
| Hazard Category | Findings for Structurally Similar Pyrazole Derivatives |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | May cause skin irritation.[2] |
| Eye Irritation | May cause serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (Nitrile rubber is often a suitable choice)[3]
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedures
The recommended and most common method for the disposal of specialized chemical compounds like this compound is through a licensed and approved waste disposal plant.[1][2][4][5]
Step 1: Waste Segregation
Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[4][6]
-
Any materials grossly contaminated with the compound, such as weighing paper, contaminated gloves, or absorbent pads, should be placed in the same solid waste container.[4][6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, dedicated, and clearly labeled liquid waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[6]
-
Never dispose of this compound down the drain, as this can be harmful to aquatic life.[3][4]
-
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant")
-
The name of the principal investigator and the laboratory location.
Step 3: Waste Storage
Store the sealed waste containers in a designated hazardous waste accumulation area.[4][6] This area should be:
-
Well-ventilated
-
Away from incompatible materials
-
Cool and dry[3]
Step 4: Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company.
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[4][6]
-
High-temperature incineration is a common and recommended disposal method for such compounds.[6]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow of the disposal process and the decision-making framework.
Caption: Disposal workflow for this compound.
Caption: Decision-making for disposal based on SDS availability.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
